Product packaging for Vevorisertib trihydrochloride(Cat. No.:)

Vevorisertib trihydrochloride

Cat. No.: B10828103
M. Wt: 696.1 g/mol
InChI Key: HNFNJTGXAZHZSB-UHFFFAOYSA-N
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Description

Vevorisertib trihydrochloride is a useful research compound. Its molecular formula is C35H41Cl3N8O and its molecular weight is 696.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H41Cl3N8O B10828103 Vevorisertib trihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H41Cl3N8O

Molecular Weight

696.1 g/mol

IUPAC Name

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-amino-3-pyridinyl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide;trihydrochloride

InChI

InChI=1S/C35H38N8O.3ClH/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35;;;/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38);3*1H

InChI Key

HNFNJTGXAZHZSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N.Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Vevorisertib Trihydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, leading to increased cell proliferation, survival, and resistance to therapy.[3][4] Vevorisertib has demonstrated significant anti-tumor activity in preclinical models and is under investigation in clinical trials for the treatment of solid tumors harboring genetic alterations in this pathway.[3][5][6] This technical guide provides an in-depth overview of the target binding affinity of Vevorisertib, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling cascade.

Target Binding Affinity

Vevorisertib is a pan-AKT inhibitor, demonstrating high potency against all three AKT isoforms (AKT1, AKT2, and AKT3).[2][7] Its allosteric mechanism of action involves binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT, stabilizing an inactive conformation of the enzyme.[1] This mode of inhibition is effective against both wild-type and mutant forms of AKT, including the activating E17K mutation in AKT1.[2][7]

The binding affinity of Vevorisertib has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters that describe the potency of the inhibitor.

TargetParameterValue (nM)Assay ConditionsReference
AKT1 IC500.55Biochemical Kinase Assay[2][7][8]
AKT2 IC500.81Biochemical Kinase Assay[2][7][8]
AKT3 IC501.31Biochemical Kinase Assay[2][7][8]
Wild-Type AKT1 Kd1.2Binding Assay[2][7][8]
Mutant AKT1-E17K Kd8.6Binding Assay[2][7][8]

Experimental Protocols

The determination of the binding affinity of Vevorisertib involves a series of well-established biochemical and cell-based assays. While specific proprietary details of the assays conducted by ArQule (the originating company) are not fully public, the following represents a standard methodology for characterizing a kinase inhibitor like Vevorisertib, based on the available data.[7]

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of Vevorisertib to inhibit the enzymatic activity of purified AKT isoforms.

Objective: To determine the concentration of Vevorisertib required to inhibit 50% of the kinase activity of AKT1, AKT2, and AKT3.

Materials:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes.

  • Kinase buffer (e.g., containing HEPES, MgCl2, DTT).

  • ATP (adenosine triphosphate).

  • A specific peptide or protein substrate for AKT (e.g., a synthetic peptide with a recognition sequence for AKT).

  • This compound, serially diluted.

  • A detection reagent to quantify substrate phosphorylation (e.g., a phosphospecific antibody or a radioactive label).

  • Microplates.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The recombinant AKT enzyme is pre-incubated with varying concentrations of Vevorisertib in the kinase buffer for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate the magnesium ions required for enzyme activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • ELISA-based methods: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Radiometric assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody-based detection system.

  • Data Analysis: The percentage of inhibition for each Vevorisertib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Binding Assay (Kd Determination)

This assay measures the direct binding interaction between Vevorisertib and the AKT protein to determine the dissociation constant (Kd).

Objective: To quantify the binding affinity of Vevorisertib to wild-type AKT1 and the AKT1-E17K mutant.

Materials:

  • Purified recombinant wild-type AKT1 and AKT1-E17K proteins.

  • This compound.

  • A suitable buffer system.

  • An instrument capable of measuring binding interactions, such as a surface plasmon resonance (SPR) biosensor or isothermal titration calorimetry (ITC).

Procedure (using SPR as an example):

  • Immobilization: One of the binding partners (e.g., the AKT protein) is immobilized onto the surface of a sensor chip.

  • Injection of Analyte: A solution containing the other binding partner (Vevorisertib) at various concentrations is flowed over the sensor surface.

  • Measurement of Binding: The binding events are detected in real-time by the instrument, which measures changes in the refractive index at the sensor surface.

  • Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the inhibitor from the protein.

  • Data Analysis: The association and dissociation rate constants are determined from the sensorgram data. The Kd is then calculated as the ratio of the dissociation rate constant to the association rate constant.

Signaling Pathway and Mechanism of Action

Vevorisertib exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Vevorisertib Vevorisertib Vevorisertib->AKT Inhibition Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotion

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vevorisertib.

In this pathway, growth factor binding to receptor tyrosine kinases (RTKs) activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation. The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3.

Vevorisertib, as an allosteric inhibitor of AKT, prevents its activation and subsequent downstream signaling, thereby suppressing the pro-survival and proliferative signals that are hyperactive in many cancers.

Experimental Workflow

The general workflow for identifying and characterizing a kinase inhibitor like Vevorisertib involves a multi-step process, from initial screening to detailed mechanistic studies.

Kinase_Inhibitor_Workflow Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Kd) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Target Engagement, Proliferation) Biochem_Assay->Cell_Assay In_Vivo In Vivo Models (Xenografts) Cell_Assay->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for the discovery and development of a kinase inhibitor.

This workflow begins with high-throughput screening of compound libraries to identify initial "hits" that show inhibitory activity against the target kinase. These hits then undergo lead optimization, a process of medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds, such as Vevorisertib, are then subjected to rigorous characterization through biochemical and cell-based assays to determine their binding affinity and cellular efficacy. Successful candidates from these in vitro studies are then evaluated in in vivo animal models to assess their anti-tumor activity and safety profile before advancing to clinical trials in humans.

Conclusion

This compound is a highly potent, pan-AKT inhibitor with a well-defined mechanism of action within the PI3K/AKT/mTOR signaling pathway. Its strong binding affinity for all AKT isoforms, including a clinically relevant mutant, underscores its potential as a targeted therapy for cancers with alterations in this pathway. The data summarized in this guide, derived from standard and rigorous experimental methodologies, provide a solid foundation for further research and development of this promising anti-cancer agent.

References

The Effect of Vevorisertib Trihydrochloride on AKT Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active allosteric pan-AKT inhibitor that targets the three isoforms of the serine/threonine kinase AKT: AKT1, AKT2, and AKT3. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in human cancers, making AKT a critical node for therapeutic intervention. This document provides a comprehensive technical overview of Vevorisertib's mechanism of action, its inhibitory effects on specific AKT isoforms, and the experimental methodologies used to characterize its activity.

Introduction: The PI3K/AKT/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Genetic alterations, such as mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, can lead to hyperactivation of this pathway, promoting tumorigenesis.[2]

AKT, also known as Protein Kinase B, is the central signaling hub in this pathway.[2] Once activated via phosphorylation, AKT modulates a wide array of downstream effector proteins that regulate cell survival, proliferation, and angiogenesis.[1] The three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) have distinct, sometimes overlapping, roles in normal physiology and cancer. Therefore, potent and selective inhibition of all three isoforms—"pan-AKT" inhibition—is a key strategy in cancer drug development.

Vevorisertib has emerged as a next-generation allosteric pan-AKT inhibitor with enhanced potency and favorable pharmacokinetic properties.[1][3] It is under investigation as a monotherapy and in combination with other anti-cancer agents for solid tumors harboring PIK3CA, AKT, or PTEN mutations.[4][5]

Mechanism of Action of Vevorisertib

Vevorisertib is a selective, allosteric inhibitor of AKT.[6][7] Unlike ATP-competitive inhibitors, allosteric inhibitors bind to a site distinct from the kinase domain, locking the enzyme in an inactive conformation and preventing its phosphorylation and subsequent activation. This mechanism provides high selectivity and potent inhibition of AKT signaling. Vevorisertib effectively blocks the phosphorylation of AKT and consequently inhibits the activity of its downstream substrates, including PRAS40, GSK3β, and members of the FOXO family.[2][6]

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT (AKT1/2/3) pdk1->akt mtorc1 mTORC1 akt->mtorc1 downstream Downstream Effectors (e.g., PRAS40, GSK3β, FOXO) akt->downstream vevorisertib Vevorisertib vevorisertib->akt inhibits (allosteric) prolif Cell Proliferation, Survival, Growth mtorc1->prolif downstream->prolif pten PTEN pten->pip3 start Start: Seed Cancer Cell Line culture Culture Cells to ~80% Confluency start->culture treat Treat Cells with Vevorisertib Dilution Series culture->treat lyse Lyse Cells & Extract Proteins treat->lyse quant Quantify Protein (e.g., BCA Assay) lyse->quant sds Separate Proteins via SDS-PAGE quant->sds transfer Transfer Proteins to PVDF Membrane sds->transfer probe Probe with Primary Antibodies (p-AKT, Total AKT, Actin) transfer->probe detect Incubate with Secondary Antibodies & Detect Signal probe->detect analyze Analyze Band Intensity & Determine Inhibition detect->analyze end End: Quantify p-AKT Inhibition analyze->end

References

Vevorisertib Trihydrochloride: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling effects of Vevorisertib trihydrochloride (formerly ARQ 751 or MK-4440), a potent and selective allosteric pan-AKT inhibitor. This document details the quantitative effects of Vevorisertib on key signaling nodes, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), which are central kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Vevorisertib binds to an allosteric pocket of AKT, locking the kinase in an inactive conformation and thereby preventing the phosphorylation of its numerous downstream substrates.[1]

Quantitative Analysis of Vevorisertib Activity

The following tables summarize the quantitative data on the inhibitory and anti-proliferative effects of this compound in various preclinical models.

Table 1: In Vitro Inhibitory Activity of Vevorisertib

TargetAssay TypeValueReference
AKT1IC500.55 nM[2]
AKT2IC500.81 nM[2]
AKT3IC501.31 nM[2]
AKT1 (wild-type)Kd1.2 nM
AKT1-E17K (mutant)Kd8.6 nM

Table 2: Anti-Proliferative Activity of Vevorisertib (GI50) in Cancer Cell Lines

Cancer TypeCell LineGI50 (µM)
Esophageal< 1
Breast< 1
Head and Neck< 1

Table 3: In Vivo Anti-Tumor Activity of Vevorisertib

Cancer ModelTreatmentEffectReference
Hepatocellular Carcinoma (rat model)Vevorisertib + Sorafenib49.4% reduction in tumor progression vs. 158.8% in control[3][4][5]
Hepatocellular Carcinoma (rat model)Vevorisertib aloneSignificant reduction in tumor size and number[3][4][5]

Downstream Signaling Pathways Affected by Vevorisertib

Vevorisertib, by inhibiting AKT, modulates the phosphorylation status and activity of a multitude of downstream effector proteins. This leads to the disruption of several pro-survival and pro-proliferative signaling cascades.

Vevorisertib_Signaling_Pathway Vevorisertib Vevorisertib (ARQ 751) AKT AKT (AKT1/2/3) Vevorisertib->AKT PRAS40 p-PRAS40 (Thr246)↓ AKT->PRAS40 Inhibits GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b Inhibits FOXO p-FOXO↓ (Nuclear Localization ↑) AKT->FOXO Inhibits BAD p-BAD↓ AKT->BAD Inhibits mTORC1 mTORC1 Activity↓ PRAS40->mTORC1 CellCycle Cell Cycle Arrest GSK3b->CellCycle FOXO->CellCycle Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation↓ mTORC1->Proliferation

Vevorisertib's impact on the AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of Vevorisertib.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to detect changes in the phosphorylation of AKT substrates like PRAS40, GSK3β, and FOXO in response to Vevorisertib treatment.

a. Cell Lysis and Protein Extraction

  • Culture cells to 70-80% confluency and treat with desired concentrations of Vevorisertib or vehicle control for the specified time.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7]

c. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-PRAS40 (Thr246), anti-PRAS40, anti-phospho-GSK3β (Ser9), anti-GSK3β) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Cell Treatment with Vevorisertib lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Protein & Total Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Workflow for Western Blot analysis.
In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Vevorisertib on the kinase activity of purified AKT isoforms.

  • Prepare a reaction mixture containing kinase buffer, purified active AKT enzyme, and a specific substrate (e.g., a GSK-3 fusion protein).

  • Add varying concentrations of Vevorisertib or vehicle control to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a method such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[8]

  • Calculate the percentage of kinase inhibition for each Vevorisertib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Prepare Reaction Mix (AKT Enzyme, Substrate, Buffer) add_inhibitor Add Vevorisertib (various concentrations) start->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction (e.g., with EDTA) incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) stop_reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis

Workflow for an in vitro kinase assay.
Cell Viability Assay (MTT/Resazurin)

This assay determines the effect of Vevorisertib on the proliferation and viability of cancer cells.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Vevorisertib or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • For Resazurin assay:

    • Add resazurin solution to each well and incubate for 1-4 hours.[10]

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This compound is a potent pan-AKT inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its mechanism of action, characterized by the inhibition of AKT and the subsequent reduction in the phosphorylation of key downstream effectors, leads to decreased cell proliferation and survival in cancer cells with an activated AKT pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Vevorisertib and other AKT inhibitors.

References

Vevorisertib Trihydrochloride: A Preclinical Data Summary and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical models.[1] This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key assays.

Mechanism of Action

This compound is a serine/threonine kinase inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency.[1] By binding to the ATP-binding pocket of AKT, vevorisertib prevents its phosphorylation and activation, thereby inhibiting downstream signaling pathways crucial for cell growth, proliferation, survival, and metabolism.[2] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.

Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits AKT to the cell membrane for its activation through phosphorylation. Activated AKT then modulates a variety of downstream effectors to promote cell survival and proliferation. Vevorisertib's inhibition of AKT effectively blocks these downstream signals.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Activation Vevorisertib Vevorisertib Trihydrochloride Vevorisertib->AKT Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Downstream->Cell_Growth

Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency and Efficacy
TargetAssay TypeValueReference
AKT1IC500.55 nM[1]
AKT2IC500.81 nM[1]
AKT3IC501.31 nM[1]
Wild-type AKT1Kd1.2 nM[1]
Mutant AKT1-E17KKd8.6 nM[1]
Cell Line(s)AssayEffectReference
HCC cell lines (Hep3B, HepG2, HuH7, PLC/PRF)Cell ViabilityDose-dependent inhibition of cell proliferation[3][4][5]
293T cells transfected with AKT1-E17KWestern BlotSuppression of pAKT(S473)[1]
In Vivo Efficacy
Model TypeCancer TypeDosing RegimenTumor Growth InhibitionReference
Patient-Derived Xenograft (PDX)Endometrial (AKT1-E17K mutant)10-120 mg/kgDose-dependent[1]
DEN-Induced Cirrhotic Rat ModelHepatocellular CarcinomaNot specifiedSignificant reduction in tumor size and number[3][4][5]
DEN-Induced Cirrhotic Rat Model (with Sorafenib)Hepatocellular CarcinomaNot specified49.4% reduction in tumor progression vs. 158.8% in control[3][4][5]
Pharmacokinetic Parameters
SpeciesParameterValueReference
Not SpecifiedPlasma Half-life4 to 5 hours[1]
HumanElimination Half-life8.8 to 19.3 hours[6][7]
HumanTime to Maximum Concentration (Tmax)1 to 4 hours[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.

Western Blot for Phospho-AKT (Ser473)

This protocol outlines the general steps for assessing the phosphorylation status of AKT at serine 473, a key marker of its activation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment with Vevorisertib Cell_Lysis 2. Cell Lysis in RIPA buffer with phosphatase inhibitors Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE (10% polyacrylamide gel) Quantification->SDS_PAGE Transfer 5. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pAKT Ser473) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis of pAKT (Ser473).

Protocol Details:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[8]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C with gentle agitation.[8][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8] For loading control, the membrane can be stripped and re-probed for total AKT.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_assay_setup Assay Setup cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat with Vevorisertib (serial dilutions) Cell_Seeding->Drug_Treatment Incubation 3. Incubate for desired duration (e.g., 72h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Incubation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General workflow for an MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[10]

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10][11][12]

  • Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[10][11]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the absorbance against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Models

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, which more closely recapitulates the heterogeneity of human tumors.

General Protocol:

  • Tumor Implantation: Surgically implant fresh patient tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[13][14]

  • Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they are excised, divided, and passaged into new cohorts of mice.

  • Treatment Studies: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the specified dosing regimen (e.g., daily oral gavage).[15]

  • Tumor Measurement and Analysis: Measure tumor volume regularly (e.g., twice weekly) using calipers. At the end of the study, calculate tumor growth inhibition.[15]

Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Rat Model

This model mimics the development of human HCC that arises in the context of liver cirrhosis.

General Protocol:

  • HCC Induction: Administer diethylnitrosamine (DEN) to rats (e.g., Sprague-Dawley or Wistar) via intraperitoneal injections (e.g., weekly for 14 weeks) to induce liver cirrhosis and HCC.[3][4][5][16][17]

  • Treatment Initiation: After the induction period, randomize the rats into treatment and control groups.

  • Drug Administration: Treat the rats with this compound, alone or in combination with other agents, for a defined period (e.g., 6 weeks).[3][4][5]

  • Monitoring and Endpoint Analysis: Monitor tumor progression using imaging techniques such as MRI. At the end of the treatment period, sacrifice the animals and collect liver tissues for histological and molecular analysis to assess tumor number, size, and changes in fibrosis.[3][4][5]

Conclusion

The preclinical data for this compound strongly support its potent and selective inhibition of the AKT signaling pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of various cancers. The quantitative data on its potency and efficacy, combined with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising anti-cancer agent. Further investigation into predictive biomarkers and combination strategies will be crucial for its successful clinical development.

References

Vevorisertib Trihydrochloride: A Targeted Approach to Cancers with the AKT1-E17K Mutation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis. The E17K mutation in the AKT1 isoform leads to constitutive kinase activity, promoting cancer development and progression. Vevorisertib (formerly ARQ 751), a potent and selective allosteric pan-AKT inhibitor, has emerged as a promising therapeutic strategy for tumors harboring the AKT1-E17K mutation. This technical guide provides a comprehensive overview of vevorisertib trihydrochloride, its mechanism of action against the AKT1-E17K mutation, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this targeted cancer therapy.

Introduction: The AKT1-E17K Mutation and the Rationale for Targeted Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[1] Central to this pathway is the serine/threonine kinase AKT (also known as protein kinase B), which exists in three isoforms: AKT1, AKT2, and AKT3. The AKT1 isoform is a key mediator of signals that drive cell survival and proliferation.[2]

A recurrent somatic mutation, the substitution of glutamic acid with lysine at amino acid position 17 (E17K) in the pleckstrin homology (PH) domain of AKT1, has been identified in various cancers, including breast, colorectal, ovarian, and lung cancer.[2] This mutation confers a gain-of-function by altering the electrostatic interactions of the PH domain, leading to enhanced localization of AKT1 to the plasma membrane and subsequent constitutive, PI3K-independent activation.[3][4] This persistent signaling promotes uncontrolled cell growth and survival, making the AKT1-E17K mutation a rational target for therapeutic intervention.[5]

This compound is a selective, allosteric inhibitor of all three AKT isoforms and has demonstrated potent activity against the AKT1-E17K mutant.[6][7] Its allosteric mechanism of action allows for the inhibition of both active and inactive forms of AKT, offering a potential advantage over other types of AKT inhibitors.[8]

This compound: Mechanism of Action and Preclinical Profile

Vevorisertib is an orally active, potent, and selective pan-AKT inhibitor.[9] It binds to an allosteric pocket of the AKT enzyme, distinct from the ATP-binding site, leading to conformational changes that prevent its activation and downstream signaling.[8] A key feature of vevorisertib is its ability to inhibit the plasma membrane translocation of both wild-type and E17K-mutant AKT1, a critical initial step in AKT activation.[10]

In Vitro Potency and Selectivity

Vevorisertib demonstrates nanomolar potency against all three AKT isoforms and the AKT1-E17K mutant. The table below summarizes its in vitro binding affinity and inhibitory concentrations.

Target Parameter Value (nM) Reference
AKT1 (Wild-Type)Kd1.2[6][7]
AKT1 (E17K Mutant)Kd8.6[6][7]
AKT1IC500.55[6][7]
AKT2IC500.81[6][7]
AKT3IC501.3[6][7]

Table 1: In Vitro Binding Affinity (Kd) and Inhibitory Concentration (IC50) of Vevorisertib.

In Vivo Anti-Tumor Activity

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of vevorisertib in cancers harboring the AKT1-E17K mutation. The following table summarizes key in vivo efficacy data.

Cancer Model Mutation Status Dosing Regimen Tumor Growth Inhibition (%) Reference
Endometrial PDXAKT1-E17K25 mg/kg, p.o., 5 days on/2 days off68[6]
Endometrial PDXAKT1-E17K50 mg/kg, p.o., 5 days on/2 days off78[6]
Endometrial PDXAKT1-E17K75 mg/kg, p.o., 5 days on/2 days off98[6]
AN3CA Endometrial XenograftPIK3CA mutant5 mg/kg, p.o., daily29[11]
AN3CA Endometrial XenograftPIK3CA mutant10 mg/kg, p.o., daily33[11]
AN3CA Endometrial XenograftPIK3CA mutant20 mg/kg, p.o., daily50[11]
AN3CA Endometrial XenograftPIK3CA mutant40 mg/kg, p.o., daily73[11]
AN3CA Endometrial XenograftPIK3CA mutant80 mg/kg, p.o., daily83[11]
AN3CA Endometrial XenograftPIK3CA mutant120 mg/kg, p.o., daily92[11]

Table 2: In Vivo Anti-Tumor Efficacy of Vevorisertib in Xenograft Models.

Clinical Development and Patient Response

Vevorisertib has been evaluated in a first-in-human, phase 1b clinical trial (NCT02761694) in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[12] The study assessed the safety, tolerability, and preliminary efficacy of vevorisertib as a single agent and in combination with other anti-cancer agents.[12]

Treatment Arm Number of Patients Objective Response Rate (ORR) Adverse Events (Grade ≥3, Treatment-Related) Reference
Vevorisertib Monotherapy585% (3 partial responses)22%[12][13]
Vevorisertib + Paclitaxel1020% (2 partial responses)70%[12][13]
Vevorisertib + Fulvestrant90%33%[12][13]

Table 3: Summary of Clinical Trial Results for Vevorisertib (NCT02761694).[12][13]

The most common grade ≥3 treatment-related adverse events with monotherapy included pruritic and maculopapular rashes.[12] While the monotherapy ORR was modest in a broad population with PIK3CA/AKT/PTEN alterations, responses were observed, and the combination with paclitaxel showed a higher response rate.[12][13] Other clinical trials with different AKT inhibitors, such as capivasertib, have shown more promising results specifically in patients with AKT1-E17K mutated tumors, with an objective response rate of 28.6%.[9][14]

Signaling Pathways and Experimental Workflows

The AKT1-E17K Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT pathway and the impact of the AKT1-E17K mutation, leading to constitutive downstream signaling. Vevorisertib acts by preventing the membrane localization and activation of AKT1.

AKT1_E17K_Signaling AKT1-E17K Signaling Pathway and Vevorisertib Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT1_WT_cyto AKT1 (WT) (cytoplasm) PIP3->AKT1_WT_cyto Recruits to membrane AKT1_WT_mem AKT1 (WT) (membrane) AKT1_WT_cyto->AKT1_WT_mem AKT1_E17K_cyto AKT1 (E17K) (cytoplasm) AKT1_E17K_mem AKT1 (E17K) (membrane) AKT1_E17K_cyto->AKT1_E17K_mem Constitutive localization p_AKT1_WT p-AKT1 (WT) (active) AKT1_WT_mem->p_AKT1_WT p_AKT1_E17K p-AKT1 (E17K) (active) AKT1_E17K_mem->p_AKT1_E17K PDK1 PDK1 PDK1->p_AKT1_WT Phosphorylates (T308) PDK1->p_AKT1_E17K Phosphorylates (T308) mTORC2 mTORC2 mTORC2->p_AKT1_WT Phosphorylates (S473) mTORC2->p_AKT1_E17K Phosphorylates (S473) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) p_AKT1_WT->Downstream Activates p_AKT1_E17K->Downstream Constitutively Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Vevorisertib Vevorisertib Vevorisertib->AKT1_WT_cyto Inhibits membrane translocation Vevorisertib->AKT1_E17K_cyto Inhibits membrane translocation

AKT1-E17K Signaling and Vevorisertib Inhibition

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of vevorisertib against AKT1.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Vevorisertib_prep Prepare serial dilutions of Vevorisertib Incubate_inhibitor Incubate AKT1 with Vevorisertib dilutions Vevorisertib_prep->Incubate_inhibitor Enzyme_prep Prepare recombinant AKT1 enzyme solution Enzyme_prep->Incubate_inhibitor Substrate_prep Prepare substrate (e.g., GSK-3α) and ATP solution Initiate_reaction Initiate reaction by adding substrate/ATP mix Substrate_prep->Initiate_reaction Incubate_inhibitor->Initiate_reaction Incubate_reaction Incubate at 30°C Initiate_reaction->Incubate_reaction Terminate_reaction Terminate reaction Incubate_reaction->Terminate_reaction Detection Detect phosphorylated substrate (e.g., Western Blot, ELISA, Luminescence) Terminate_reaction->Detection Data_analysis Quantify signal and calculate % inhibition Detection->Data_analysis IC50_calc Plot dose-response curve and determine IC50 Data_analysis->IC50_calc

Workflow for In Vitro Kinase Assay

Detailed Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is adapted from methodologies used in the preclinical evaluation of vevorisertib.[14]

  • Reagents and Materials:

    • Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

    • GSK-3α peptide substrate.

    • This compound stock solution in DMSO.

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM ATP).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of vevorisertib in kinase assay buffer.

    • Add 2.5 µL of the diluted vevorisertib or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x concentration of the respective AKT enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2x concentration of the GSK-3α substrate and ATP mixture.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each vevorisertib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based AKT Phosphorylation Assay

This protocol is based on methods described for assessing pathway inhibition by vevorisertib in cancer cell lines.

  • Cell Culture and Treatment:

    • Culture cancer cells harboring the AKT1-E17K mutation (e.g., KU-19-19 bladder cancer cells) or other relevant mutations (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) in appropriate growth medium.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of vevorisertib (e.g., 0, 12, 37, 111, 333, 1000 nM) for 2 hours.

  • Western Blot Analysis:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the dose-dependent inhibition of AKT phosphorylation.

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure based on the in vivo studies of vevorisertib.[6][11]

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., female athymic nude mice).

    • For cell line-derived xenografts, subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 AN3CA cells) in a mixture of media and Matrigel into the flank of each mouse.

    • For patient-derived xenografts (PDX), surgically implant small tumor fragments from an AKT1-E17K positive tumor subcutaneously.

    • Monitor tumor growth regularly using caliper measurements (Tumor Volume = (Length x Width2) / 2).

  • Drug Administration and Monitoring:

    • When tumors reach a predetermined size (e.g., 150-200 mm3), randomize the mice into treatment and control groups.

    • Prepare the vevorisertib formulation for oral gavage.

    • Administer vevorisertib or vehicle control orally according to the specified dosing schedule (e.g., daily or 5 days on/2 days off).

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for p-AKT).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.

    • Evaluate the statistical significance of the anti-tumor effect.

Conclusion and Future Directions

This compound is a potent and selective allosteric pan-AKT inhibitor with demonstrated preclinical activity against cancers harboring the AKT1-E17K mutation. While early clinical trial results in a broad patient population showed modest single-agent activity, the data supports further investigation, particularly in combination with other anti-cancer agents and in patient populations specifically selected for AKT1-E17K mutations. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate continued research into the therapeutic potential of vevorisertib and other AKT inhibitors for the treatment of cancers with aberrant AKT signaling. Future studies should focus on identifying predictive biomarkers of response and optimal combination strategies to maximize the clinical benefit of targeting the AKT pathway.

References

Methodological & Application

Application Notes and Protocols for Vevorisertib Trihydrochloride in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and angiogenesis.[3][4] Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic intervention.[4][5] Vevorisertib has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, particularly those with mutations in the PIK3CA/AKT/PTEN pathway.[1][2] These application notes provide a summary of the preclinical efficacy of Vevorisertib in xenograft models and detailed protocols for its use.

Mechanism of Action

Vevorisertib is an allosteric inhibitor that binds to AKT, preventing its phosphorylation and subsequent activation.[1] By inhibiting pan-AKT, Vevorisertib effectively blocks downstream signaling to key effectors such as mTOR, PRAS40, GSK3β, and FOXO, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells with an overactive PI3K/AKT/mTOR pathway.[1][6]

Vevorisertib Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 Vevorisertib Vevorisertib Vevorisertib->AKT inhibits Downstream Cell Proliferation, Survival, Angiogenesis mTORC1->Downstream

Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Efficacy in Xenograft Models

Vevorisertib has shown significant tumor growth inhibition in various xenograft mouse models. The following tables summarize the quantitative data from preclinical studies.

Table 1: Vevorisertib Monotherapy in an Endometrial Patient-Derived Xenograft (PDX) Model with AKT1-E17K Mutation

Dosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
25p.o.5 days on, 4 days off for 20 days68[1]
50p.o.5 days on, 4 days off for 20 days78[1]
75p.o.5 days on, 4 days off for 20 days98[1]

Table 2: Vevorisertib Monotherapy in an AN3CA Endometrial Cancer Xenograft Model

Dosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
5p.o.Daily for 10 days29[1]
10p.o.Daily for 10 days33[1]
20p.o.Daily for 10 days50[1]
40p.o.Daily for 10 days73[1]
80p.o.Daily for 10 days83[1]
120p.o.Daily for 10 days92[1]

Experimental Protocols

The following are detailed protocols for establishing a xenograft mouse model and for the administration of this compound.

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

Materials:

  • Cancer cell line of interest (e.g., AN3CA) or patient-derived tumor fragments

  • Immunocompromised mice (e.g., athymic nude or NSG mice), 4-6 weeks old[7][8]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel or Cultrex BME (optional, can improve tumor take and growth)

  • Trypsin-EDTA

  • Complete cell culture medium

  • Hemocytometer and Trypan blue

  • 1-cc syringes with 27- or 30-gauge needles[7]

  • Sterile surgical instruments (for PDX models)

  • Anesthetics (e.g., ketamine-xylazine mix)

  • Ethanol and/or iodine solutions for sterilization[7]

  • Digital calipers

Procedure:

  • Cell Preparation (for cell line-derived xenografts): a. Culture cancer cells in appropriate complete medium until they are 70-80% confluent.[7] To remove dead cells, replace the medium 3-4 hours before harvesting.[7] b. Wash cells with PBS, then detach them using a minimal amount of trypsin-EDTA.[7] c. Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[7] d. Wash the cell pellet twice with sterile PBS.[7] e. Resuspend the cells in a known volume of sterile PBS (or a 1:1 mixture of PBS and Matrigel/Cultrex BME). f. Perform a cell count using a hemocytometer and assess viability with Trypan blue staining.[7] Cell viability should be >90%. g. Adjust the cell suspension concentration to the desired number of cells per injection volume (e.g., 3.0 x 10^6 cells in 100-200 µL).[7] Keep the cell suspension on ice.

  • Tumor Fragment Preparation (for patient-derived xenografts - PDX): a. Use surgically removed tumor tissue as soon as possible, preferably within 24 hours of harvest. b. Mince the tumor tissue into small fragments (approximately 1 mm³). c. Suspend 1-10 tissue fragments in a sterile medium or BME for implantation.

  • Animal Inoculation: a. Allow mice to acclimatize for 3-5 days after arrival.[7] b. Anesthetize the mouse if necessary, particularly for PDX models. c. Clean and sterilize the injection site (typically the lower flank) with ethanol and/or iodine solutions.[7] d. For cell line-derived xenografts, draw the cell suspension into a 1-cc syringe without a needle to avoid cell damage.[7] Attach the needle for injection. e. Inject the cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the flank of the mouse.[7] f. For PDX models, implant the tumor fragments subcutaneously using a trocar or an 18-gauge needle.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions using digital calipers up to three times a week.[8] c. Calculate the tumor volume using the formula: Volume = (width)² x length/2.[7] d. Randomize mice into treatment groups when tumors reach an average volume of approximately 50-300 mm³.[7][8]

Protocol 2: Administration of this compound

Materials:

  • This compound

  • Appropriate vehicle for oral gavage (e.g., as recommended by the manufacturer)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Vevorisertib Solution: a. Prepare the Vevorisertib solution in the appropriate vehicle at the desired concentration based on the dosing to be administered. b. Ensure the solution is well-mixed before each administration.

  • Drug Administration: a. Based on the experimental design, administer this compound to the mice via oral gavage (p.o.). b. Follow the specified dosing schedule (e.g., daily for 10 days or 5 days on, 4 days off).[1] c. Administer a vehicle control to the control group of mice.

  • Efficacy Assessment: a. Continue to monitor tumor volumes throughout the treatment period. b. At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Xenograft Experimental Workflow Cell_Culture 1. Cell Culture or PDX Tissue Prep Harvest 2. Cell/Tissue Harvest and Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Vevorisertib Administration Randomization->Treatment Monitoring 7. Continued Tumor Volume Measurement Treatment->Monitoring Analysis 8. Data Analysis and Efficacy Determination Monitoring->Analysis

Workflow for a Vevorisertib xenograft mouse model study.

Safety and Tolerability

In preclinical studies, this compound was generally well-tolerated at doses up to 120 mg/kg.[1] In a phase 1b clinical trial, treatment-related adverse events were reported, with the most common being pruritic and maculopapular rashes.[9]

Disclaimer: These protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling this compound.

References

Vevorisertib In Vivo Dosing and Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Vevorisertib (also known as ARQ 751 or MK-4440), a potent and selective pan-AKT inhibitor. The following protocols and data have been compiled from preclinical and clinical studies to guide researchers in designing their in vivo experiments.

Mechanism of Action

Vevorisertib is an orally active, allosteric inhibitor of the serine/threonine kinase AKT (protein kinase B), targeting all three isoforms (AKT1, AKT2, and AKT3).[1][2][3] It also demonstrates potent inhibition of the AKT1-E17K mutant.[2][3] By blocking the PI3K/AKT/mTOR signaling pathway, Vevorisertib can inhibit cell proliferation and induce apoptosis in cancer cells with activating mutations in this pathway.

Vevorisertib Signaling Pathway

Vevorisertib_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTORC1->Proliferation Promotes Vevorisertib Vevorisertib Vevorisertib->AKT Inhibits

Caption: Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical In Vivo Dosing and Administration

Vevorisertib has demonstrated anti-tumor activity in various preclinical animal models. The administration route is typically oral gavage.

Murine Xenograft Models

In an endometrial patient-derived xenograft (PDX) model with an AKT1-E17K mutation, Vevorisertib showed dose-dependent anti-tumor activity.[1]

ParameterDetails
Animal Model Athymic nude mice with subcutaneously implanted AKT1-E17K mutant endometrial PDX
Dose Range 10-120 mg/kg[1]
Specific Doses Tested 25, 50, and 75 mg/kg[2]
Administration Route Oral (p.o.)[2]
Dosing Schedule 5 consecutive days of dosing followed by a 4-day break ("5 days on, 4 days off") for 20 days[2]
Reported Efficacy Potent tumor growth inhibition of 68%, 78%, and 98% at 25, 50, and 75 mg/kg, respectively[2]
Pharmacokinetics Plasma half-life of 4 to 5 hours with no tissue accumulation[1]
Rat Models of Hepatocellular Carcinoma

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC), Vevorisertib was effective both as a single agent and in combination with sorafenib.[4][5][6][7]

ParameterDetails
Animal Model Diethylnitrosamine (DEN)-induced cirrhotic Fischer 344 male rats with HCC[5][6][7]
Dose 10 mg/kg/day[5][6]
Administration Route Oral gavage[5][6]
Dosing Schedule Intermittent schedule of 5 consecutive days of treatment followed by a 9-day break ("5 days on, 9 days off"), repeated for a total of 15 days of treatment over six weeks[5][6][7]
Reported Efficacy Significantly reduced tumor size, number, and cell proliferation as a single agent and in combination with sorafenib.[4][5][6][7] Also showed improvement in liver fibrosis.[4][5][7]

Clinical Dosing and Administration

A first-in-human Phase 1b study (NCT02761694) evaluated the safety and efficacy of Vevorisertib in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[8][9]

Monotherapy
ParameterDetails
Patient Population Advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations[8]
Dose Range 5-100 mg[8]
Administration Route Oral[10]
Dosing Schedules Once daily (QD) or every other day (QOD)[10]
Specific Doses Tested 5 mg QD, 20 mg QD, 25 mg QOD, 50 mg QD, 75 mg QD[10]
Pharmacokinetics Elimination half-life ranged from 8.8 to 19.3 hours[8]
Efficacy Objective response rate of 5% (three partial responses)[8]
Combination Therapy
Combination AgentVevorisertib DoseAdministration
PaclitaxelNot specified in detail, part of dose-escalationVevorisertib orally, Paclitaxel at 80 mg/m²[8]
Fulvestrant50 mg or 75 mg orally QD[10]Vevorisertib orally, Fulvestrant at 500 mg IM[8][10]

Experimental Protocols

Preparation of Vevorisertib for In Vivo Administration

1. Formulation from Powder:

  • Vehicle Selection: The choice of vehicle depends on the experimental design and animal model.

    • For oral gavage in rats (HCC model): Vevorisertib was dissolved in a 0.01 M phosphoric acid solution to a concentration of 10 mg/mL. The final pH of the solution was 2.25 ± 0.15.[5][6]

    • General oral administration: A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5 mg/mL.[3]

    • Alternative for oral administration: Prepare a stock solution in DMSO (e.g., 6.7 mg/mL). For the working solution, dilute the DMSO stock with vehicles such as corn oil or 20% SBE-β-CD in saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]

2. Storage:

  • Stock solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

In Vivo Experimental Workflow: Murine Xenograft Model

Experimental_Workflow cluster_workflow Experimental Workflow Animal_Model Establish Xenograft Model (e.g., subcutaneous implantation of tumor fragments) Tumor_Growth Allow Tumors to Reach Pre-determined Size (e.g., ~200 mm³) Animal_Model->Tumor_Growth Randomization Randomize Animals into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Vevorisertib or Vehicle (e.g., oral gavage, specified dose and schedule) Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) and Animal Well-being (body weight, clinical signs) Treatment->Monitoring Endpoint Euthanize Animals at Study Endpoint (e.g., pre-defined tumor volume, time point) Monitoring->Endpoint Analysis Collect and Analyze Tissues (e.g., tumor, plasma for PK/PD) Endpoint->Analysis

Caption: A typical workflow for an in vivo xenograft study.

Protocol for DEN-Induced HCC Rat Model:

  • Induction of HCC: Six-week-old Fischer 344 male rats are treated with weekly intraperitoneal injections of diethylnitrosamine (DEN) for 14 weeks to induce cirrhosis and fully developed HCC.[4][6][7]

  • Animal Randomization: After 14 weeks, randomize the rats into treatment groups (e.g., vehicle control, Vevorisertib, sorafenib, combination).[5][6]

  • Treatment Administration:

    • Prepare Vevorisertib at 10 mg/mL in 0.01 M phosphoric acid solution.[5][6]

    • Administer Vevorisertib via daily oral gavage at 10 mg/kg for 5 consecutive days, followed by a 9-day treatment-free period. Repeat this cycle for the duration of the study (e.g., 6 weeks).[5][6]

    • For combination studies, co-administer other agents as per their established protocols. For example, sorafenib can be given continuously at 10 mg/kg/day.[5][6]

  • Monitoring and Analysis:

    • Monitor tumor progression using imaging techniques such as MRI.[4][7]

    • At the end of the treatment period, euthanize the animals and collect tissues for analysis (e.g., tumor size and number assessment, histology for fibrosis, and molecular analysis for target engagement).[4][5]

References

Vevorisertib Trihydrochloride for CRISPR-Cas9 Sensitization Screens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing Vevorisertib trihydrochloride in CRISPR-Cas9 sensitization screens. Vevorisertib is a potent and selective pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] By inhibiting AKT, Vevorisertib can induce cell cycle arrest and apoptosis, particularly in tumors with activating mutations in the PI3K/AKT pathway.[2][6] CRISPR-Cas9 genetic screens are powerful tools for identifying genes that, when knocked out, synergize with a small molecule inhibitor to induce a desired phenotype, such as cell death. This approach can uncover novel drug targets and mechanisms of synthetic lethality. This protocol outlines a methodology for performing a pooled CRISPR-Cas9 knockout screen to identify gene knockouts that sensitize cancer cells to Vevorisertib treatment.

Introduction

The integration of targeted therapies with functional genomics screens offers a powerful approach to identify novel cancer vulnerabilities and overcome drug resistance. This compound is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the PI3K/AKT/mTOR signaling pathway.[2][6] This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation.[4][7][8] CRISPR-Cas9 technology enables precise and efficient genome editing, and when applied in a pooled screen format, allows for the systematic interrogation of gene function across the entire genome.[9][10]

A CRISPR-Cas9 sensitization screen with Vevorisertib aims to identify genes whose inactivation renders cancer cells significantly more susceptible to AKT inhibition. The underlying principle is to uncover synthetic lethal interactions, where the loss of a specific gene function combined with the pharmacological inhibition of AKT leads to cell death, while neither perturbation alone is as effective. The results from such a screen can reveal novel combination therapy strategies and provide deeper insights into the cellular response to AKT inhibition.

This compound: Mechanism of Action

Vevorisertib is a selective, allosteric, and orally active pan-AKT inhibitor.[1][3] It potently inhibits the phosphorylation of AKT, thereby blocking downstream signaling.[2] The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][11] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[7][8] Activated AKT then phosphorylates a wide array of downstream substrates to promote cell survival, growth, and proliferation.[4][8]

Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Vevorisertib Vevorisertib Vevorisertib->AKT Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Vevorisertib.

Quantitative Data

The following tables present key quantitative data for this compound and provide a template for presenting data from a CRISPR-Cas9 sensitization screen.

Table 1: this compound In Vitro Potency

TargetIC50 (nM)Reference
AKT10.55[1][2][3]
AKT20.81[1][2][3]
AKT31.31[1][2][3]

Table 2: Representative IC50 Values of Vevorisertib in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Esophageal Cancer Cell LinesEsophageal Cancer< 1[2]
Breast Cancer Cell LinesBreast Cancer< 1[2]
Head and Neck Cancer Cell LinesHead and Neck Cancer< 1[2]
PIK3CA mutant cell linesVariousStrong anti-proliferative activity[2]

Table 3: Template for CRISPR-Cas9 Sensitization Screen Results

Gene KnockoutSynergistic Score (e.g., Loewe, Bliss)Fold-change (Vevorisertib vs. DMSO)p-value
Gene XValueValueValue
Gene YValueValueValue
Gene ZValueValueValue

Experimental Protocols

This section provides a detailed, representative protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to Vevorisertib. This protocol is based on established methodologies for similar screens with small molecule inhibitors.

Experimental Workflow

CRISPR_Workflow A 1. sgRNA Library Amplification & Lentivirus Production B 2. Cell Line Transduction with Lentiviral sgRNA Library A->B C 3. Antibiotic Selection of Transduced Cells B->C D 4. Splitting of Cell Population into Control (DMSO) and Treatment (Vevorisertib) Arms C->D E1 5a. Treatment with DMSO D->E1 E2 5b. Treatment with Vevorisertib D->E2 F 6. Cell Culture and Passaging for a Defined Period E1->F E2->F G 7. Genomic DNA Extraction F->G H 8. PCR Amplification of sgRNA Cassettes G->H I 9. Next-Generation Sequencing (NGS) H->I J 10. Data Analysis: Identification of Enriched/Depleted sgRNAs I->J

Caption: Pooled CRISPR-Cas9 sensitization screen workflow.

Protocol Details

1. Cell Line Selection and Culture

  • Choose a cancer cell line of interest, preferably one with known dependence on the PI3K/AKT pathway or harboring relevant mutations (e.g., PIK3CA, PTEN).

  • Culture cells in the recommended medium and conditions.

  • Ensure cells are healthy and in the exponential growth phase before starting the experiment.

2. Determination of Vevorisertib Working Concentration

  • Perform a dose-response curve to determine the IC20-IC30 (concentration that inhibits cell growth by 20-30%) of Vevorisertib for the chosen cell line. This sub-lethal concentration will be used for the screen to identify sensitizing gene knockouts.

  • Plate cells in a 96-well plate and treat with a serial dilution of Vevorisertib for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).

3. Lentiviral sgRNA Library Production

  • Amplify a pooled sgRNA library (e.g., GeCKO, Brunello) according to the manufacturer's instructions.

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection and pool.

  • Titer the lentivirus to determine the optimal volume for achieving a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.

4. Transduction of Target Cells

  • Seed the target cancer cells at a density that will allow for transduction at an MOI of 0.3-0.5.

  • Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (e.g., 8 µg/mL).

  • Ensure that the number of cells transduced is sufficient to maintain a representation of at least 500-1000 cells per sgRNA in the library.

5. Antibiotic Selection

  • After 24-48 hours of transduction, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Maintain antibiotic selection for 2-3 days until a non-transduced control plate shows complete cell death.

6. Vevorisertib Treatment

  • After selection, expand the surviving cell population.

  • Harvest a baseline cell sample (T0) for genomic DNA extraction.

  • Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with the predetermined IC20-IC30 concentration of Vevorisertib.

  • Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as necessary and maintaining the drug or DMSO treatment. Ensure sufficient cell numbers are maintained at each passage to preserve library complexity.

7. Genomic DNA Extraction and sgRNA Sequencing

  • At the end of the treatment period, harvest cells from both the DMSO and Vevorisertib arms.

  • Extract genomic DNA using a commercial kit.

  • Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.

  • Purify the PCR products and quantify the library.

  • Perform next-generation sequencing (NGS) on a suitable platform (e.g., Illumina).

8. Data Analysis

  • Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.

  • Normalize the read counts.

  • Calculate the log2 fold change (LFC) of each sgRNA in the Vevorisertib-treated samples compared to the DMSO-treated samples.

  • Use statistical packages like MAGeCK to identify significantly depleted or enriched sgRNAs and genes. Genes for which sgRNAs are significantly depleted in the Vevorisertib-treated arm compared to the control arm are considered sensitizing hits.

  • Perform pathway analysis on the hit genes to identify biological processes that may be synthetically lethal with AKT inhibition.

Hit Validation

It is crucial to validate the top candidate genes identified from the primary screen.

  • Individual Gene Knockout: Validate hits by generating individual knockout cell lines for the top candidate genes using 2-3 different sgRNAs per gene.

  • Synergy Assays: Perform dose-response experiments with Vevorisertib on the individual knockout and control (wild-type or non-targeting sgRNA) cell lines.

  • Calculation of Synergy: Calculate synergy scores using models such as the Loewe additivity or Bliss independence to quantify the sensitizing effect.

  • Mechanistic Studies: Investigate the underlying mechanism of the synthetic lethal interaction through further cellular and molecular biology experiments.

Conclusion

This document provides a comprehensive guide for utilizing this compound in CRISPR-Cas9 sensitization screens. By combining the potent and selective AKT inhibition of Vevorisertib with the power of genome-wide functional genomics, researchers can identify novel therapeutic targets and combination strategies for cancers dependent on the PI3K/AKT signaling pathway. The provided protocols offer a robust framework for conducting these screens and validating the resulting hits. Careful optimization of experimental parameters for the specific cell line and sgRNA library used is essential for the success of the screen.

References

Unraveling Cellular Signaling Responses to Vevorisertib: A Phosphoproteomic Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (ARQ 751) is a potent and selective, orally active, pan-AKT serine/threonine kinase inhibitor that targets AKT1, AKT2, and AKT3.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Vevorisertib is under investigation for the treatment of solid tumors harboring PIK3CA/AKT/PTEN mutations, which lead to the hyperactivation of this pathway.[1] Phosphoproteomics, the large-scale analysis of protein phosphorylation, is an invaluable tool for elucidating the mechanism of action of kinase inhibitors like Vevorisertib.[4][5] By quantifying changes in the phosphoproteome upon drug treatment, researchers can identify direct and downstream targets of the inhibitor, understand adaptive resistance mechanisms, and discover potential biomarkers of drug response.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for conducting a phosphoproteomics analysis following Vevorisertib treatment.

Vevorisertib's Mechanism of Action and Impact on Cellular Signaling

Vevorisertib allosterically inhibits all three isoforms of AKT, preventing their phosphorylation and subsequent activation.[7][8] This blockade of AKT signaling leads to the dephosphorylation and modulation of a multitude of downstream substrates involved in key cellular processes. A comprehensive phosphoproteomic analysis of cells treated with various pan-AKT inhibitors has revealed a common set of regulated phosphorylation sites, providing a signature of on-target AKT inhibition.[4][5]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 TSC2 TSC2 AKT->TSC2 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO Vevorisertib Vevorisertib Vevorisertib->AKT inhibits S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival Rheb Rheb TSC2->Rheb Rheb->mTORC1 S6K->Proliferation Apoptosis Apoptosis FOXO->Apoptosis

Vevorisertib inhibits AKT, blocking downstream signaling pathways that promote cell proliferation and survival.

Quantitative Phosphoproteomics Data

The following tables summarize representative quantitative phosphoproteomics data from studies of pan-AKT inhibitors in cancer cell lines.[4][9] This data highlights phosphosites that are significantly regulated upon AKT inhibition and can be expected to show similar trends with Vevorisertib treatment.

Table 1: Significantly Down-regulated Phosphosites Upon pan-AKT Inhibition

ProteinPhosphositeFold Change (log2)Function
GSK3BS9-2.5Glycogen metabolism, cell cycle
FOXO3S253-2.1Apoptosis, cell cycle arrest
PRAS40 (AKT1S1)T246-3.0mTORC1 signaling
TBC1D4S588-2.8Glucose transport
BADS136-1.9Apoptosis
CREB1S133-1.5Transcription
MDM2S166-1.7p53 regulation
TSC2S939-2.2mTORC1 signaling

Table 2: Significantly Up-regulated Phosphosites Upon pan-AKT Inhibition

ProteinPhosphositeFold Change (log2)Function
ULK1S5561.8Autophagy initiation
ATG13S3181.5Autophagy initiation
FAM83HS3562.0Cytoskeleton organization
CEP170S1241.6Mitosis and cytoskeleton
EGFRS1046/10471.9Receptor tyrosine kinase signaling (feedback)
METS9851.7Receptor tyrosine kinase signaling (feedback)

Experimental Protocols

This section provides a detailed protocol for a typical quantitative phosphoproteomics experiment to analyze the effects of Vevorisertib treatment on a cancer cell line.

start Cell Culture & Vevorisertib Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling enrichment Phosphopeptide Enrichment (TiO2) labeling->enrichment lcms LC-MS/MS Analysis enrichment->lcms data Data Analysis lcms->data end Pathway & Biomarker Analysis data->end

A typical quantitative phosphoproteomics workflow for analyzing the effects of Vevorisertib treatment.

1. Cell Culture and Vevorisertib Treatment

  • Cell Line Selection: Choose a cancer cell line with a known PIK3CA/AKT/PTEN mutation to ensure sensitivity to Vevorisertib.

  • Culture Conditions: Culture cells to ~80% confluency in appropriate media.

  • Vevorisertib Treatment: Treat cells with Vevorisertib at a predetermined IC50 concentration for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Harvesting: After treatment, wash cells with ice-cold PBS and immediately lyse to preserve phosphorylation states.

2. Cell Lysis and Protein Extraction

  • Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 1 mM NaF, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Sonication: Sonicate the cell lysate on ice to shear DNA and ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).

3. Protein Digestion

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Trypsin Digestion: Dilute the urea concentration to <2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.

4. Isobaric Labeling (e.g., TMT or iTRAQ)

  • Peptide Cleanup: Desalt the peptide digests using C18 solid-phase extraction (SPE) cartridges.

  • Labeling Reaction: Label the peptides from each condition (control and Vevorisertib-treated time points) with distinct isobaric tags according to the manufacturer's protocol.

  • Quenching and Pooling: Quench the labeling reaction and pool the labeled peptide samples in equal amounts.

  • Desalting: Desalt the pooled, labeled peptide mixture using C18 SPE.

5. Phosphopeptide Enrichment

  • Enrichment Material: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

  • Binding and Washing: Acidify the peptide sample and incubate with the enrichment material. Wash extensively to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using an alkaline buffer.

  • Cleanup: Desalt the enriched phosphopeptides using C18 StageTips or equivalent before LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Chromatography: Separate the phosphopeptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. For isobaric-labeled samples, use a method that includes fragmentation of the precursor ions and quantification of the reporter ions.

7. Data Analysis

  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the raw MS data. Search against a relevant protein database (e.g., UniProt Human).

  • Phosphosite Localization: Determine the precise location of the phosphate group on the peptide sequence.

  • Quantification: For isobaric-labeled data, quantify the relative abundance of each phosphopeptide across the different conditions based on the reporter ion intensities.

  • Statistical Analysis: Perform statistical analysis to identify phosphopeptides that are significantly up- or down-regulated upon Vevorisertib treatment. Apply a false discovery rate (FDR) correction for multiple hypothesis testing.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, Kinase-Substrate Enrichment Analysis) to identify enriched signaling pathways and potential upstream kinases for the regulated phosphosites.

Conclusion

Phosphoproteomics is a powerful technology for dissecting the cellular response to targeted therapies like Vevorisertib. By providing a global and quantitative view of phosphorylation changes, this approach can accelerate our understanding of Vevorisertib's mechanism of action, aid in the discovery of novel therapeutic targets and predictive biomarkers, and ultimately contribute to the development of more effective cancer treatments. The protocols and data presented here serve as a valuable resource for researchers embarking on phosphoproteomic studies of AKT inhibitors.

References

Application Notes and Protocols for Kinome Profiling with Vevorisertib Trihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Vevorisertib (also known as ARQ 751), a potent and selective allosteric pan-AKT inhibitor. The document details its biochemical activity, kinome selectivity, and cellular effects, and includes detailed protocols for key experimental procedures.

Vevorisertib is an orally active inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B), targeting all three isoforms (AKT1, 2, and 3).[1] The AKT signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is frequently observed in cancer.[1] Understanding the precise interaction of inhibitors like Vevorisertib with the entire human kinome is crucial for predicting efficacy and identifying potential off-target effects.

Application Note 1: Biochemical Profile and Kinase Selectivity

Vevorisertib is a highly potent inhibitor of all AKT isoforms and the activating AKT1-E17K mutation.[2] Its allosteric mechanism of action and high selectivity make it a valuable tool for studying the PI3K/AKT/mTOR signaling pathway.

Quantitative Data on Vevorisertib Potency

The inhibitory activity of Vevorisertib has been quantified through biochemical assays, demonstrating sub-nanomolar potency against its primary targets.

Table 1: Vevorisertib Potency against AKT Isoforms

Target Assay Type Value (nM)
AKT1 IC50 0.55[3][4]
AKT2 IC50 0.81[3][4]
AKT3 IC50 1.31[3][4]
Wild-Type AKT1 Kd 1.2[3][4]

| Mutant AKT1-E17K | Kd | 8.6[3][4] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Kinome Selectivity Profile

To assess its specificity, Vevorisertib was evaluated against a broad panel of kinases. This kinome-wide screening is essential for ensuring that the observed biological effects are due to on-target inhibition.

Table 2: Vevorisertib Kinome Selectivity Profile

Kinase Panel Size Vevorisertib Concentration Results

| 245 Kinases | 5 µM | No other kinase was inhibited by more than 50%.[3][4][5] |

This high degree of selectivity indicates that Vevorisertib is a focused AKT inhibitor with a low probability of off-target kinase effects at therapeutic concentrations.

PI3K/AKT/mTOR Signaling Pathway

Vevorisertib exerts its effect by inhibiting AKT within the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival.

PI3K_AKT_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Proliferation, Survival, Growth mtorc1->proliferation vevorisertib Vevorisertib vevorisertib->akt Inhibits

Caption: PI3K/AKT/mTOR pathway with Vevorisertib's point of inhibition.

Application Note 2: Cellular Activity and Pathway Inhibition

Vevorisertib demonstrates potent anti-proliferative activity across a range of cancer cell lines and effectively suppresses downstream AKT signaling in both in vitro and in vivo models.

Anti-Proliferative and In Vivo Activity

The efficacy of Vevorisertib has been confirmed in cellular assays and preclinical xenograft models.

Table 3: Anti-Proliferative Activity of Vevorisertib

Cell Line Context Activity Notes
Esophageal, Breast, Head & Neck Cancer GI50 < 1 µM Demonstrates broad anti-proliferative effects.[3]

| Cancer cells with PIK3CA/PIK3R1 mutations | More sensitive (GI50 < 1 µM) | Suggests a potential biomarker for patient selection.[3][5] |

GI50: Half-maximal growth inhibition concentration.

Table 4: Vevorisertib In Vitro and In Vivo Pathway Inhibition

Model Target Analyzed Effective Concentration/Dose
In Vitro (AN3CA cells) pAKT(S473) 3 nM[4]
In Vitro (AN3CA cells) pPRAS40(T246) 70 nM[4]
In Vivo (AN3CA models) pAKT(S473) & pPRAS40(T246) ≥ 10 mg/kg[4]

| In Vivo (PDX model) | Tumor Growth Inhibition | Up to 98% at 75 mg/kg[4] |

pAKT/pPRAS40: Phosphorylated forms of AKT and PRAS40, indicating pathway activity. PDX: Patient-Derived Xenograft.

Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination

This protocol describes how to determine the IC50 of Vevorisertib against a target kinase using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Methodology
  • Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution (at 2x the desired final concentration), and kinase/substrate solution. Prepare Vevorisertib serial dilutions in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction :

    • Add 5 µL of kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of serially diluted Vevorisertib or vehicle control (DMSO).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Analysis : Calculate percent inhibition relative to vehicle controls and plot the dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, Vevorisertib Dilutions) reaction 2. Set up Kinase Reaction (5µL Kinase + 2.5µL Inhibitor + 2.5µL ATP) prep->reaction incubate1 3. Incubate (60 min @ RT) reaction->incubate1 adpglo 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate1->adpglo incubate2 5. Incubate (40 min @ RT) adpglo->incubate2 detect 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->detect incubate3 7. Incubate (30-60 min @ RT) detect->incubate3 read 8. Measure Luminescence incubate3->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow for an in vitro kinase inhibition (IC50) assay.

Protocol 2: Cell Proliferation Assay for GI50 Determination

This protocol uses the MTT assay to measure the effect of Vevorisertib on cancer cell line proliferation and viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Methodology
  • Cell Plating : Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow attachment.

  • Compound Treatment : Prepare serial dilutions of Vevorisertib trihydrochloride in culture medium. Replace the medium in the wells with 100 µL of the Vevorisertib dilutions or vehicle control.

  • Incubation : Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and plot the dose-response curve to determine the GI50 value.

MTT_Assay_Workflow plate 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h for attachment) plate->incubate1 treat 3. Treat with Vevorisertib (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 72h) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate (2-4h, formazan forms) mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate GI50 read->analyze

Caption: Workflow for a cell proliferation (GI50) assay using MTT.

Protocol 3: Western Blot Analysis for AKT Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of AKT and its downstream substrates (e.g., PRAS40) in cells treated with Vevorisertib.

Methodology
  • Sample Preparation :

    • Culture cells and treat with various concentrations of Vevorisertib for a specified time (e.g., 2 hours).[4]

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE :

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[7]

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background.

  • Antibody Incubation :

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 1% BSA/TBST. Use separate blots for phospho-specific antibodies (e.g., anti-pAKT S473) and total protein antibodies (e.g., anti-total AKT).

    • Wash the membrane 3-5 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane 3-5 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Western_Blot_Workflow treat 1. Treat Cells with Vevorisertib lyse 2. Lyse Cells (with phosphatase inhibitors) treat->lyse sds 3. SDS-PAGE (Separate proteins) lyse->sds transfer 4. Transfer to PVDF Membrane sds->transfer block 5. Block Membrane (5% BSA in TBST) transfer->block primary 6. Incubate with Primary Ab (e.g., anti-pAKT) O/N at 4°C block->primary wash1 7. Wash (TBST) primary->wash1 secondary 8. Incubate with Secondary HRP-Ab wash1->secondary wash2 9. Wash (TBST) secondary->wash2 detect 10. Add ECL Substrate & Image wash2->detect analyze 11. Analyze Bands (Normalize pAKT to total AKT) detect->analyze

Caption: Workflow for Western Blot analysis of protein phosphorylation.

References

Application Notes and Protocols for Vevorisertib Trihydrochloride in 3D Organoid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib trihydrochloride (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT serine/threonine kinase inhibitor.[1][2] It demonstrates significant activity against all three AKT isoforms (AKT1, AKT2, and AKT3) and the AKT1-E17K mutant, making it a compelling candidate for investigation in cancers with alterations in the PI3K/AKT/PTEN pathway.[1][2] Three-dimensional (3D) organoid cultures have emerged as more physiologically relevant models compared to traditional 2D cell cultures, better recapitulating the complex architecture and cellular heterogeneity of in vivo tumors.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in 3D organoid culture systems for drug screening and cancer research.

Mechanism of Action and Rationale for Use in 3D Organoids

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, survival, and growth.[6][7] In many cancers, this pathway is aberrantly activated, often through mutations in PIK3CA, AKT, or loss of the tumor suppressor PTEN, leading to uncontrolled cell growth and resistance to apoptosis.[7][8] Vevorisertib targets a key node in this pathway, AKT, thereby inhibiting downstream signaling and suppressing tumor progression.[6][9]

The use of 3D organoids for testing Vevorisertib is advantageous as these models can better predict clinical responses.[4][5] Patient-derived tumor organoids, for instance, can preserve the genetic and phenotypic characteristics of the original tumor, offering a platform for personalized medicine approaches.[5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Vevorisertib
TargetIC50 (nM)Kd (nM)
AKT10.55[1][2]1.2[2][10][11]
AKT20.81[1][2]-
AKT31.31[1][2]-
AKT1-E17K Mutant-8.6[2][10][11]
Table 2: In Vivo Efficacy of Vevorisertib in Preclinical Models
ModelTreatmentDosageTumor Growth InhibitionReference
Endometrial Patient-Derived Xenograft (PDX) with AKT1-E17K mutationVevorisertib10-120 mg/kgDose-dependent[1]
Gastrointestinal Stromal Tumor (GIST) modelVevorisertib5, 10, 20, 40, 80, 120 mg/kg (p.o. daily for 10 days)29%, 33%, 50%, 73%, 83%, 92% respectively[2]
Unspecified Xenograft ModelVevorisertib25, 50, 75 mg/kg (p.o. 5 days on, 4 days off for 20 days)68%, 78%, 98% respectively[2]
DEN-induced cirrhotic rat model of HCCVevorisertib + SorafenibNot specified49.4% reduction in tumor progression compared to 158.8% in control[9]

Signaling Pathway

Vevorisertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Vevorisertib Vevorisertib Vevorisertib->AKT inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with Vevorisertib inhibition of AKT.

Experimental Protocols

Protocol 1: Establishment and Culture of 3D Organoids

This protocol is a general guideline and should be optimized based on the specific organoid type (e.g., patient-derived tumor organoids, iPSC-derived organoids).

Materials:

  • Organoid source (e.g., cryopreserved patient-derived tumor fragments, iPSCs)

  • Basement membrane matrix (e.g., Matrigel®)

  • Appropriate organoid expansion medium (e.g., 3dGRO™ Human Colon Organoid Expansion Media)[3]

  • Organoid dissociation reagent (e.g., 3dGRO™ Organoid Dissociation Reagent)[3]

  • ROCK inhibitor (e.g., Y-27632)[12]

  • 96-well plates (white/clear bottom for luminescence assays)[3]

  • Standard cell culture equipment

Procedure:

  • Thawing and Seeding:

    • Thaw cryopreserved organoids or prepare organoid fragments from fresh tissue according to established protocols.

    • Resuspend organoids in a cold basement membrane matrix.

    • Seed 10-50 µL domes of the organoid-matrix suspension into the center of pre-warmed 96-well plate wells.[3][12]

    • Incubate at 37°C for 10-15 minutes to allow the matrix to solidify.[3][12]

    • Carefully add 100 µL of complete organoid expansion medium, supplemented with a ROCK inhibitor for the first 24-48 hours to enhance survival.[3][12]

  • Organoid Expansion:

    • Culture organoids at 37°C and 5% CO2.

    • Replace the medium every 2-3 days.

    • Monitor organoid growth and morphology using a microscope.

  • Organoid Passaging:

    • When organoids become large and dense, they need to be passaged.

    • Mechanically or enzymatically dissociate the organoids from the matrix.[3]

    • Break down large organoids into smaller fragments.

    • Re-seed the fragments in a fresh basement membrane matrix as described in step 1.

Protocol 2: this compound Drug Screening in 3D Organoids

Materials:

  • Established 3D organoid cultures in 96-well plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete organoid expansion medium

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)[3][12]

  • Plate reader capable of measuring luminescence

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of Vevorisertib in complete organoid expansion medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment:

    • After establishing healthy organoid cultures (typically 3-4 days post-seeding), carefully aspirate the old medium.[3]

    • Add 100 µL of the prepared Vevorisertib dilutions or vehicle control to the respective wells.[3] It is recommended to have at least 3-4 replicate wells for each condition.[12]

    • Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 72 hours).[3]

  • Viability Assessment:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[3]

    • Add 100 µL of the 3D cell viability reagent to each well.[3]

    • Place the plate on a shaker for 5 minutes to ensure lysis and reagent mixing.[3]

    • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[3]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the average luminescence for each treatment condition and the vehicle control.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of Vevorisertib concentration to generate a dose-response curve and calculate the IC50 value.

Experimental Workflow

Vevorisertib_Organoid_Screening_Workflow Start Start: Organoid Culture Seed Seed Organoids in 96-well Plate Start->Seed Incubate1 Incubate & Establish Culture (3-4 days) Seed->Incubate1 Treat Treat Organoids with Vevorisertib or Vehicle Incubate1->Treat Prepare_Drug Prepare Vevorisertib Serial Dilutions Prepare_Drug->Treat Incubate2 Incubate (e.g., 72 hours) Treat->Incubate2 Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubate2->Viability_Assay Readout Measure Luminescence Viability_Assay->Readout Analyze Data Analysis: IC50 Calculation Readout->Analyze End End Analyze->End

Caption: Workflow for this compound screening in 3D organoids.

Conclusion

This compound is a promising therapeutic agent targeting the frequently dysregulated PI3K/AKT/mTOR pathway in cancer. The use of 3D organoid models provides a more clinically relevant platform for evaluating its efficacy and can aid in identifying patient populations most likely to respond to treatment. The protocols and data presented here offer a comprehensive guide for researchers to design and execute robust preclinical studies with Vevorisertib in 3D organoid cultures.

References

Troubleshooting & Optimization

Vevorisertib trihydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Vevorisertib trihydrochloride in common laboratory solvents, along with troubleshooting advice and protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and PBS?

The solubility of this compound varies significantly between organic solvents like DMSO and aqueous solutions like PBS.

  • DMSO: this compound is highly soluble in fresh, anhydrous DMSO, reaching concentrations up to 100 mg/mL.[1][2]

  • PBS (Phosphate-Buffered Saline): Direct solubility in aqueous buffers like PBS is limited. While some sources report water solubility as high as 25-100 mg/mL (potentially with heating), for most cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium, such as PBS or cell culture media.[1][2][3]

Data Summary: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 100 mg/mL143.65 mMUse fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1]
Water 25 - 100 mg/mL35.91 - 143.65 mMMay require ultrasonication and heating to 60°C to achieve higher concentrations.[1][2][3]
Ethanol InsolubleInsolubleNot a recommended solvent.[1][2]

Troubleshooting Guide

Q2: My this compound is not fully dissolving or is precipitating out of solution. What should I do?

Precipitation can occur, especially when diluting a DMSO stock into an aqueous buffer. Here are several steps to address this issue.

Troubleshooting Steps:

  • Ensure High-Quality Solvent: For DMSO stock solutions, always use fresh, anhydrous (low water content) DMSO.[1]

  • Gentle Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound.[4]

  • Sonication: If warming is insufficient, use a sonicator bath to break up particles and aid dissolution.[3][5]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Lower the Final Concentration: If precipitation occurs in your final aqueous solution, the concentration may be too high for its aqueous solubility limit. Try preparing a more dilute working solution from your DMSO stock.

  • Prepare Freshly: It is recommended that aqueous working solutions are prepared fresh for each experiment and used the same day to avoid precipitation over time.[3]

Below is a workflow to guide you through troubleshooting solubility issues.

G start Start: Compound Precipitation Observed check_dmso Is DMSO stock solution clear? start->check_dmso use_fresh_dmso Use fresh, anhydrous DMSO and vortex thoroughly. check_dmso->use_fresh_dmso No check_aqueous Is precipitation in the final aqueous solution? check_dmso->check_aqueous Yes warm_sonicate Gently warm (37°C) and/or sonicate the solution. use_fresh_dmso->warm_sonicate warm_sonicate->check_dmso lower_conc Lower the final working concentration. Prepare a more dilute solution. check_aqueous->lower_conc Yes solution_ready Solution is Ready for Use check_aqueous->solution_ready No prepare_fresh Prepare aqueous solution fresh before each experiment. lower_conc->prepare_fresh prepare_fresh->solution_ready

Troubleshooting workflow for solubility issues.
Q3: How should I prepare a stock solution of this compound and dilute it for cell culture experiments?

Follow this protocol for reliable and reproducible results.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Working Solutions

Objective: To prepare a 10 mM stock solution in DMSO and subsequently dilute it to a 10 µM working solution in PBS.

Materials:

  • This compound (MW: 696.11 g/mol )

  • Anhydrous DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Methodology:

Part 1: Preparing a 10 mM DMSO Stock Solution

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 0.001 L * 696.11 g/mol = 6.96 mg

  • Weighing: Carefully weigh out approximately 6.96 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube or place it in a sonicator bath to aid dissolution.[3]

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

Part 2: Preparing a 10 µM Working Solution in PBS

  • Serial Dilution (Recommended): To avoid pipetting very small volumes, perform a serial dilution.

    • Step A (Intermediate Dilution): Pipette 10 µL of the 10 mM DMSO stock solution into 990 µL of PBS in a fresh tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. Vortex gently to mix.

    • Step B (Final Dilution): Pipette 100 µL of the 100 µM intermediate solution into 900 µL of PBS. This creates a 1:10 dilution, resulting in your final 10 µM working solution.

  • Mixing: Mix thoroughly by gentle inversion or vortexing. The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.

  • Usage: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[3]

G cluster_0 Part 1: Stock Solution (DMSO) cluster_1 Part 2: Working Solution (PBS) weigh Weigh 6.96 mg Vevorisertib HCl add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until dissolved add_dmso->dissolve stock Result: 1 mL of 10 mM Stock Solution dissolve->stock dilute1 Dilute 1:100 (10 µL Stock in 990 µL PBS) stock->dilute1 intermediate 100 µM Intermediate Solution dilute1->intermediate dilute2 Dilute 1:10 (100 µL Intermediate in 900 µL PBS) intermediate->dilute2 working Result: 1 mL of 10 µM Working Solution dilute2->working

Workflow for preparing stock and working solutions.
Q4: How should I store this compound powder and its DMSO stock solution?

Proper storage is critical to maintaining the stability and activity of the compound.

  • Powder: The solid powder should be stored at -20°C for up to 3 years.[1]

  • DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][5]

References

Vevorisertib trihydrochloride solution stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Vevorisertib trihydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored under specific conditions to ensure its long-term stability. For short-term storage (days to weeks), it is recommended to keep it at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C.[1] It is also advised to store it in a dry, dark environment, away from moisture.[1][2]

2. How should I prepare and store this compound stock solutions?

It is crucial to follow proper procedures for preparing and storing stock solutions to maintain the compound's activity. This compound is soluble in DMSO and water, with a solubility of 100 mg/mL in both solvents.[3][4] It is insoluble in ethanol.[3][4] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

3. What is the recommended storage duration for stock solutions?

The stability of this compound stock solutions is dependent on the storage temperature.

Storage TemperatureDuration in DMSODuration in Water
4°C2 weeks[6]Not specified
-20°C1 month[5] or 6 months[7]Not specified
-80°C6 months[5][6] or 1 year[3]Not specified

Note: There are some discrepancies in the reported stability at -20°C and -80°C in DMSO among different suppliers. It is advisable to follow the recommendations provided with your specific product lot.

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

Troubleshooting Guide

Issue: My this compound solution appears cloudy or has precipitated.

  • Cause: This could be due to several factors, including the use of DMSO that has absorbed moisture, exceeding the solubility limit, or improper storage.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO for preparing your stock solution.[3]

    • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

    • Confirm that the concentration of your solution does not exceed the solubility limit of 100 mg/mL in DMSO or water.[3][4]

    • Always store your stock solutions as recommended and avoid repeated freeze-thaw cycles by aliquoting.[5]

Issue: I am observing inconsistent results in my experiments.

  • Cause: Inconsistent results can stem from the degradation of this compound in solution.

  • Solution:

    • Always prepare fresh working solutions from a properly stored stock solution for each experiment, especially for in vivo studies.[5]

    • If using an aqueous-based buffer for your working solution, be aware that the stability might be reduced compared to DMSO stock solutions. It is recommended to prepare these solutions immediately before use.

    • If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid compound.

Experimental Protocols

Protocol for Stock Solution Preparation

To ensure the reliability of experimental results, a clarified stock solution should be prepared and stored appropriately.

  • Solvent Selection: Based on solubility data, select an appropriate solvent. DMSO is a common choice for in vitro studies.[3]

  • Preparation:

    • Add the desired volume of solvent to the this compound powder.

    • If necessary, vortex, sonicate, or gently heat the solution to ensure complete dissolution.[5]

  • Sterilization (for cell-based assays): If using the solution in a sterile environment, filter-sterilize it through a 0.22 µm filter.

  • Aliquoting and Storage:

    • Divide the stock solution into smaller, single-use aliquots.

    • Store the aliquots at the recommended temperature (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[5]

Vevorisertib Mechanism of Action

Vevorisertib is a selective, allosteric pan-AKT inhibitor. It targets AKT1, AKT2, and AKT3, as well as the AKT1-E17K mutant, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Vevorisertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Vevorisertib Vevorisertib Vevorisertib->AKT PTEN PTEN PTEN->PIP3

Caption: Vevorisertib inhibits the PI3K/AKT signaling pathway.

Experimental Workflow: Solution Preparation and Use

The following diagram outlines the recommended workflow for preparing and using this compound solutions in your experiments.

Vevorisertib_Workflow Start Start: Solid Vevorisertib Trihydrochloride Weigh Weigh Compound Start->Weigh AddSolvent Add Anhydrous Solvent (e.g., DMSO) Weigh->AddSolvent Dissolve Dissolve Completely (Vortex/Sonicate if needed) AddSolvent->Dissolve Filter Filter Sterilize (0.22 µm) (Optional, for cell culture) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store PrepareWorking Prepare Fresh Working Solution for each experiment Store->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Recommended workflow for Vevorisertib solution preparation.

References

Optimizing Vevorisertib trihydrochloride concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vevorisertib trihydrochloride.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective, allosteric, and potent pan-AKT inhibitor.[1][2][3][4] It targets the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) and the AKT1-E17K mutant.[1][2] By binding to an allosteric site, Vevorisertib locks the kinase in an inactive conformation, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[5]

2. What is the primary signaling pathway inhibited by Vevorisertib?

Vevorisertib primarily inhibits the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many cancers, making it an important therapeutic target.[5][6][7][8]

3. What are the reported IC50 and Kd values for Vevorisertib?

Vevorisertib demonstrates potent inhibition of AKT isoforms. The reported half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) are summarized below.

Target IC50 (nM) Kd (nM)
AKT10.55[1][2][3][4]1.2[1][2]
AKT20.81[1][2][3][4]-
AKT31.3[1]-
AKT1-E17K Mutant-8.6[1][2]

4. How should this compound be prepared and stored?

  • Solubility: this compound is soluble in DMSO (100 mg/mL) and water (100 mg/mL), but insoluble in ethanol.[9] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline have been reported.[10][11]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the compound in fresh, moisture-free DMSO.[9] For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound (molecular weight will be batch-specific) in the calculated volume of DMSO.

  • Storage: Store the solid compound in a dry, dark environment at 0-4°C for the short term or -20°C for the long term.[12] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10][11] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. A cell titration experiment is recommended.
Drug Concentration Range Ensure the concentration range of Vevorisertib spans several orders of magnitude around the expected IC50 to obtain a complete dose-response curve.
Incubation Time The duration of drug exposure can significantly impact IC50 values. A time-course experiment (e.g., 24, 48, 72 hours) should be performed to determine the optimal endpoint.
Assay Method Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your cell line and experimental question. The MTT assay, for instance, measures metabolic activity.[1][4][6][13]
Solvent Effects High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Issue 2: Difficulty in detecting a decrease in phosphorylated AKT (p-AKT) by Western Blot.

Possible Cause Troubleshooting Step
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.[8]
Inappropriate Blocking Buffer Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can lead to high background. Use 5% BSA in TBST instead.[8]
Antibody Quality Use a phospho-specific antibody that has been validated for Western blotting. Always include a control for total AKT to normalize the phosphorylation signal.
Insufficient Drug Treatment Ensure cells are treated with an adequate concentration of Vevorisertib and for a sufficient duration to observe a significant decrease in p-AKT levels. A dose-response and time-course experiment is recommended. Vevorisertib has been shown to inhibit AKT phosphorylation within 2 hours.
Low Basal p-AKT Levels Some cell lines may have low basal levels of AKT activation. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) to increase the p-AKT signal before Vevorisertib treatment.

Experimental Protocols

Cell Viability (IC50 Determination) using MTT Assay

This protocol is adapted from standard MTT assay procedures.[1][3][4][6][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated AKT

This protocol is based on standard Western blotting procedures for phosphorylated proteins.[7][8][14][15]

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 10% acrylamide).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (e.g., p-AKT Ser473) and total AKT, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Vevorisertib Vevorisertib Vevorisertib->AKT Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Vevorisertib.

Experimental_Workflow_IC50 A Seed cells in 96-well plate B Treat with serial dilutions of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

Vevorisertib Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vevorisertib in Western blotting experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of Vevorisertib-treated samples.

Issue 1: Weak or No Signal for Target Protein

Question: I am not observing the expected protein bands, or the signal is very faint. What are the possible causes and solutions?

Possible Causes & Solutions:

  • Insufficient Protein Load: Too little protein in the lysate can lead to undetectable signals.

    • Solution: Quantify your protein lysate concentration and ensure you are loading an adequate amount, typically 20-30 µg of total protein per lane for whole-cell extracts.[1] For low-abundance proteins, you may need to load more.[1][2]

  • Poor Protein Transfer: The target protein may not have transferred efficiently from the gel to the membrane.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S before blocking.[3] For large proteins, consider extending the transfer time or adding a small percentage of SDS to the transfer buffer. For small proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) and consider reducing the transfer time to prevent over-transfer.[4][5]

  • Inactive Antibody: The primary or secondary antibody may have lost its activity.

    • Solution: Check the antibody's expiration date and ensure it has been stored correctly.[2] It is recommended to use freshly diluted antibodies for each experiment.[1] You can test the primary antibody's activity using a dot blot.[2]

  • Suboptimal Antibody Concentration: The antibody dilution may not be optimal for detecting the target protein.

    • Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.[4] Consult the manufacturer's datasheet for recommended starting dilutions.

  • Ineffective Vevorisertib Treatment: The concentration or duration of Vevorisertib treatment may be insufficient to inhibit AKT phosphorylation.

    • Solution: Verify the concentration and treatment time. Vevorisertib shows activity at nanomolar concentrations.[6][7][8] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

Issue 2: High Background on the Western Blot

Question: My blot has a high background, which is obscuring the specific bands. How can I reduce the background noise?

Possible Causes & Solutions:

  • Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature.[5] You can also try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa), as some antibodies have a preference.[1]

  • Antibody Concentration Too High: Excess primary or secondary antibody can lead to high background.

    • Solution: Reduce the concentration of your antibodies.[2][9] This is particularly important for highly sensitive detection reagents.[1]

  • Inadequate Washing: Insufficient washing can leave behind unbound antibodies.

    • Solution: Increase the number and/or duration of the wash steps after primary and secondary antibody incubations.[2][3] Ensure a detergent like Tween 20 is included in your wash buffer.[3]

  • Contamination: Contaminated buffers or equipment can contribute to background noise.

    • Solution: Prepare fresh buffers and ensure all equipment and incubation trays are clean.[2]

Issue 3: Non-Specific Bands

Question: I am seeing multiple bands in addition to the band at the expected molecular weight. What could be the reason?

Possible Causes & Solutions:

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Consult the antibody datasheet to check for known cross-reactivities. Using a monoclonal antibody can sometimes reduce non-specific binding.[9]

  • Protein Degradation: If you observe bands at a lower molecular weight than expected, your protein of interest may be degrading.

    • Solution: Ensure that protease and phosphatase inhibitors are added to your lysis buffer and that samples are kept on ice or at 4°C during preparation.[1][4]

  • Post-Translational Modifications: The presence of bands at a higher molecular weight could indicate post-translational modifications.

    • Solution: Review the literature for your protein of interest to see if it undergoes modifications that could alter its migration in the gel.[3]

  • High Protein Load: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[9]

    • Solution: Reduce the amount of protein loaded per lane.[2]

Frequently Asked Questions (FAQs)

Q1: What is Vevorisertib and what does it target?

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective allosteric pan-AKT inhibitor.[6][8] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), inhibiting their phosphorylation.[6][7][8]

Q2: How does Vevorisertib work?

Vevorisertib functions by binding to AKT, which prevents its activation within the PI3K/AKT/mTOR signaling pathway.[10] This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[10][11]

Q3: What are the key downstream markers to check for Vevorisertib activity?

To confirm that Vevorisertib is inhibiting the AKT pathway, you should probe for the phosphorylated forms of its direct downstream substrates. Key markers include phosphorylated PRAS40 (p-PRAS40), phosphorylated GSK3β (p-GSK3β), and phosphorylated FOXO proteins.[7] A decrease in the phosphorylation of these proteins following Vevorisertib treatment indicates successful target engagement.

Q4: What concentration of Vevorisertib should I use in my cell culture experiments?

The effective concentration of Vevorisertib can vary between cell lines. It has shown anti-proliferative effects in some cancer cell lines at concentrations less than 1 µM.[7][8] It is highly recommended to perform a dose-response experiment, testing a range of concentrations (e.g., from low nanomolar to low micromolar) to determine the optimal concentration for your specific experimental setup.

Q5: Why is it important to use phosphatase inhibitors in my lysis buffer when studying Vevorisertib?

Since Vevorisertib's primary effect is the inhibition of AKT phosphorylation, it is critical to preserve the phosphorylation status of proteins in your samples. Phosphatase inhibitors prevent the removal of phosphate groups from proteins by endogenous phosphatases after cell lysis, ensuring that your Western blot results accurately reflect the state of the signaling pathway at the time of sample collection.[1][5]

Quantitative Data Summary

ParameterValueTargetReference
IC₅₀ 0.55 nMAKT1[6][7][8]
0.81 nMAKT2[6][7][8]
1.31 nMAKT3[6][7][8]
Binding Affinity (Kd) 1.2 nMWild-type AKT1[6][7][8]
8.6 nMMutant AKT1-E17K[6][7][8]
In Vitro Pathway Inhibition 3 nM (pAKT S473)Cancer Cell Lines[8]
70 nM (pPRAS40 T246)Cancer Cell Lines[8]

Experimental Protocols

Standard Western Blot Protocol for Vevorisertib-Treated Cells

  • Cell Lysis:

    • After treating cells with the desired concentration of Vevorisertib for the appropriate time, wash the cells with ice-old PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[1]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Sample Preparation and Gel Electrophoresis:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.

    • Load the samples onto an appropriate percentage SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for quantitative results.[5]

    • After transfer, briefly wash the membrane with distilled water and stain with Ponceau S to visualize protein bands and confirm successful transfer.

    • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total-AKT, anti-p-PRAS40) diluted in the appropriate buffer (as recommended by the manufacturer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Vevorisertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (PRAS40, GSK3β, etc.) AKT->Downstream Phosphorylates Vevorisertib Vevorisertib Vevorisertib->AKT Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Vevorisertib inhibits the PI3K/AKT signaling pathway.

Vevorisertib_Western_Blot_Workflow start Cell Culture & Vevorisertib Treatment lysis Cell Lysis (with Protease/Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/NC Membrane) sds->transfer block Blocking (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-AKT) Overnight at 4°C block->primary wash1 Wash (3x TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Wash (3x TBST) secondary->wash2 detect ECL Detection wash2->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for Vevorisertib Western blot analysis.

References

Vevorisertib trihydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the off-target effects of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor Tuvusertib (M1774). This resource provides essential guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: There appears to be confusion between Vevorisertib, Tuvusertib, and M1774. Which compound is this guide for?

A: This is a critical point of clarification. The compound Vevorisertib (also known as ARQ 751) is a pan-AKT inhibitor. However, the user interest in "Vevorisertib" for off-target analysis likely refers to the potent and selective ATR inhibitor Tuvusertib , which is also widely known by its developmental code, M1774 .[1][2] This guide will focus exclusively on Tuvusertib (M1774).

Q2: What is the primary mechanism of action for Tuvusertib (M1774)?

A: Tuvusertib is an orally available, selective inhibitor of ATR kinase.[3][4][5] ATR is a critical protein in the DNA Damage Response (DDR) pathway, sensing replication stress and activating downstream signaling to arrest the cell cycle and facilitate DNA repair.[1][6] Tuvusertib selectively binds to and inhibits ATR, which prevents the phosphorylation of its primary downstream target, CHK1.[1][7] This action abrogates the DNA damage checkpoint, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly those under high replicative stress.[1][6]

ATR_Pathway cluster_stress Cellular Stressors cluster_atr ATR Signaling cluster_response Cellular Response Replication_Stress Replication Stress ATR ATR Kinase Replication_Stress->ATR activates DNA_Damage DNA Damage DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents Tuvusertib Tuvusertib (M1774) Tuvusertib->ATR inhibits Troubleshooting_Workflow Start Unexpected Phenotype Observed Validate_ATR Step 1: Confirm ATR Target Engagement (e.g., Western for p-CHK1) Start->Validate_ATR ATR_Engaged Is ATR pathway inhibited? Validate_ATR->ATR_Engaged Hypothesize Step 2: Hypothesize Off-Targets (e.g., mTOR, DNA-PK) ATR_Engaged->Hypothesize Yes Reassess Reassess Experiment: - Check drug concentration - Verify cell line ATR_Engaged->Reassess No Test_Off_Target Step 3: Test Off-Target Pathway Modulation (e.g., Western for p-S6K for mTOR) Hypothesize->Test_Off_Target Modulation_Observed Is off-target pathway modulated? Test_Off_Target->Modulation_Observed Validate_Direct Step 4: Validate Direct Binding (e.g., CETSA) Modulation_Observed->Validate_Direct Yes Other_Mechanism Consider other mechanisms: - Compound toxicity - Altered metabolism Modulation_Observed->Other_Mechanism No Conclusion Conclusion: Phenotype likely due to validated off-target effect Validate_Direct->Conclusion

References

Vevorisertib Trihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vevorisertib trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to Vevorisertib and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Vevorisertib (also known as ARQ 751) is an orally active, potent, and selective allosteric, pan-AKT inhibitor.[1] It targets the serine/threonine kinases AKT1, AKT2, and AKT3, which are central nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers due to mutations in genes like PIK3CA, AKT, or loss of the tumor suppressor PTEN.[1][2] Vevorisertib inhibits the phosphorylation of AKT, thereby blocking downstream signaling that promotes cell proliferation, survival, and growth.[1]

Q2: What are the potential mechanisms of acquired resistance to AKT inhibitors like Vevorisertib?

While specific mechanisms of acquired resistance to Vevorisertib are still under investigation, studies on other AKT inhibitors, such as the allosteric inhibitor MK-2206 and ATP-competitive inhibitors like ipatasertib, provide valuable insights into potential resistance pathways. Resistance to targeted therapies can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment).[2]

Potential mechanisms include:

  • Upregulation of parallel signaling pathways: Cancer cells may activate compensatory signaling pathways to bypass the inhibition of AKT. For instance, resistance to some PI3K/AKT pathway inhibitors has been associated with the activation of the PIM kinase pathway, which can also promote cell survival and proliferation.[3][4][5]

  • Alterations in AKT isoforms: Upregulation of specific AKT isoforms, such as AKT3, has been observed in cell lines resistant to the allosteric AKT inhibitor MK-2206.[2]

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through various mechanisms, including the loss of negative regulators like PTEN or the acquisition of new activating mutations in pathway components.[2]

Q3: What combination therapies are being explored to overcome Vevorisertib resistance?

Preclinical and clinical studies are investigating the use of Vevorisertib in combination with other anti-cancer agents to enhance efficacy and potentially overcome resistance.

  • Combination with other targeted therapies: In a preclinical model of hepatocellular carcinoma (HCC), the combination of Vevorisertib with the multi-kinase inhibitor sorafenib showed a significant reduction in tumor progression.[6]

  • Combination with chemotherapy: A phase 1b clinical trial has evaluated Vevorisertib in combination with paclitaxel in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[7][8]

  • Combination with hormonal therapy: The same phase 1b trial also investigated Vevorisertib in combination with fulvestrant.[7][8]

The rationale for combination therapy is to target multiple nodes in the cancer signaling network simultaneously, thereby reducing the likelihood of resistance emerging through the activation of bypass pathways.

Troubleshooting Guide

This guide provides practical advice for addressing common issues encountered during in vitro and in vivo experiments with Vevorisertib.

Problem 1: Cells are developing resistance to Vevorisertib in long-term culture.

This is an expected challenge with targeted therapies. The following steps can help you characterize and potentially overcome this resistance.

Experimental Protocol: Generation and Characterization of Vevorisertib-Resistant Cell Lines

  • Dose Escalation:

    • Begin by treating the parental cancer cell line with Vevorisertib at a concentration close to the IC50 value.

    • Gradually increase the concentration of Vevorisertib in the culture medium as the cells adapt and resume proliferation. This process may take several months.

    • Maintain a parallel culture of the parental cell line in a drug-free medium for comparison.

  • Confirmation of Resistance:

    • Once a resistant population is established, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines. A significant increase in the IC50 value confirms resistance.

  • Molecular Characterization:

    • Western Blot Analysis: Compare the protein expression and phosphorylation status of key signaling molecules in the parental and resistant cell lines, both at baseline and after Vevorisertib treatment. Key proteins to examine include:

      • Total and phosphorylated AKT (p-AKT Ser473 and p-AKT Thr308)

      • Downstream AKT targets: total and phosphorylated PRAS40, GSK3β, and S6 Ribosomal Protein.

      • Markers of potential bypass pathways: p-ERK, p-STAT3, and PIM1.

    • RNA Sequencing: Perform RNA-seq to identify global changes in gene expression that may contribute to resistance. This can reveal the upregulation of compensatory pathways.

    • Genetic Analysis: Sequence key genes in the PI3K/AKT/mTOR pathway (PIK3CA, AKT1/2/3, PTEN, MTOR) to check for secondary mutations that may confer resistance.

Problem 2: Inconsistent or no inhibition of p-AKT observed by Western blot after Vevorisertib treatment.

This could be due to several experimental factors.

Troubleshooting Steps for Western Blotting:

  • Positive Controls: Include a positive control cell line known to have an active PI3K/AKT pathway and to be sensitive to Vevorisertib.

  • Lysate Preparation:

    • Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Perform all lysate preparation steps on ice or at 4°C.

  • Antibody Validation:

    • Use antibodies that have been validated for Western blotting.

    • Optimize primary and secondary antibody concentrations. High concentrations can lead to non-specific bands, while low concentrations can result in a weak or absent signal.

  • Loading Amount: Load an adequate amount of protein (typically 20-40 µg of total cell lysate) to ensure the detection of your target protein.

  • Vevorisertib Activity: Confirm the activity of your Vevorisertib stock solution.

Problem 3: Vevorisertib shows lower than expected efficacy in a xenograft model.

In vivo experiments introduce additional complexities.

Troubleshooting for In Vivo Studies:

  • Pharmacokinetics: Vevorisertib has a reported plasma half-life of 4 to 5 hours in preclinical models.[1] Ensure that the dosing schedule is frequent enough to maintain a therapeutic concentration of the drug in the plasma and tumor tissue.

  • Drug Formulation and Administration: Confirm that Vevorisertib is properly formulated for in vivo administration and that the chosen route of administration (e.g., oral gavage) is being performed correctly.

  • Tumor Model: The genetic background of the xenograft model is critical. Vevorisertib is most effective in tumors with activating alterations in the PI3K/AKT/mTOR pathway. Confirm the mutational status of your tumor model.

  • Combination Therapy: As demonstrated in preclinical studies, the efficacy of Vevorisertib may be enhanced when used in combination with other agents.

Data and Visualizations

Table 1: Vevorisertib In Vitro Potency

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Data from MedchemExpress.[1]

Table 2: Preclinical Efficacy of Vevorisertib in Combination with Sorafenib in a Hepatocellular Carcinoma (HCC) Rat Model

Treatment GroupTumor Progression (%)Tumor Number Reduction vs. Control (%)
Control158.8N/A
VevorisertibNot specified63
Vevorisertib + Sorafenib49.481

Data from a study on a DEN-induced cirrhotic rat model of HCC.[6]

Table 3: Clinical Efficacy of Vevorisertib in a Phase 1b Study

Treatment ArmObjective Response Rate (ORR)
Vevorisertib Monotherapy5%
Vevorisertib + Paclitaxel20%
Vevorisertib + Fulvestrant0%

Data from a study in patients with PIK3CA/AKT/PTEN-mutated advanced solid tumors.[7][8]

Diagrams

G cluster_0 Vevorisertib-Sensitive Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Vevorisertib Vevorisertib Vevorisertib->AKT

Caption: Vevorisertib inhibits AKT signaling.

G cluster_1 Potential Vevorisertib Resistance Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Vevorisertib Vevorisertib Vevorisertib->AKT Bypass_Kinase Compensatory Kinase (e.g., PIM1) Bypass_Kinase->Proliferation

Caption: Compensatory pathway activation.

G cluster_workflow Workflow for Investigating Vevorisertib Resistance start Parental Cell Line dose_escalation Long-term culture with escalating Vevorisertib doses start->dose_escalation resistant_line Establish Vevorisertib- Resistant Cell Line dose_escalation->resistant_line characterization Molecular Characterization resistant_line->characterization western Western Blot (p-AKT, bypass pathways) characterization->western rnaseq RNA Sequencing characterization->rnaseq genomics Genomic Analysis characterization->genomics combination Test Combination Therapies characterization->combination

Caption: Experimental workflow for resistance studies.

References

Vevorisertib trihydrochloride interference with viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Vevorisertib trihydrochloride in cell viability assays. As a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, this compound can influence cellular metabolism and proliferation, potentially leading to misinterpretation of results from common viability assays. This guide will help you navigate these challenges and ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ARQ 751) is a selective, allosteric inhibitor of pan-AKT and the AKT1-E17K mutant.[1][2] It potently inhibits the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1][3]

Q2: How might this compound interfere with my cell viability assay?

As an inhibitor of the PI3K/AKT/mTOR pathway, this compound can decrease cell proliferation and alter cellular metabolism.[1][3] This can lead to discrepancies in viability readouts depending on the assay used:

  • Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin): These assays measure the activity of cellular reductases. Since the PI3K/AKT/mTOR pathway influences metabolic output, Vevorisertib could reduce the signal in these assays due to a decrease in metabolic activity, which might be misinterpreted as solely a cytotoxic effect.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of viable cells.[4][5] Vevorisertib's impact on cell proliferation and metabolic state can lead to a reduction in overall ATP levels, reflecting both cytostatic and cytotoxic effects.[3]

Q3: I'm seeing a significant decrease in signal in my MTT assay after Vevorisertib treatment. Does this solely indicate cell death?

Not necessarily. While Vevorisertib does have anti-proliferative and can induce cell death, a decrease in the MTT assay signal can also be attributed to a reduction in cellular metabolic activity, a direct consequence of AKT inhibition.[1][3] It is crucial to complement MTT assays with a direct measure of cell death, such as trypan blue exclusion or a cytotoxicity assay.[4]

Q4: Are there alternative viability assays that are less likely to be affected by Vevorisertib's mechanism of action?

While all viability assays can be influenced by a compound that alters fundamental cellular processes, some may provide a more direct measure of cell number or membrane integrity. Consider the following:

  • Cell Counting (e.g., Trypan Blue Exclusion): This method directly assesses cell number and membrane integrity, providing a straightforward measure of viability.[4]

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a readout that is more directly proportional to cell number.

  • Digital Microscopy/High-Content Imaging: These methods can provide quantitative data on cell number, morphology, and specific markers of cell death (e.g., apoptosis, necrosis).

Q5: How can I validate my viability assay results when using this compound?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected IC50 values with MTT/XTT assays.

Possible Cause 1: Interference with Formazan Crystal Solubilization. Some compounds can interfere with the solubilization of the formazan crystals produced in MTT assays, leading to inaccurate absorbance readings.

  • Troubleshooting Step: After adding the solubilization solution, visually inspect the wells under a microscope to ensure complete dissolution of the formazan crystals. If crystals are still present, try extending the incubation time with the solubilizer or using a different solubilizing agent.

Possible Cause 2: Altered Metabolic State. Vevorisertib's inhibition of the AKT pathway can lead to a significant reduction in cellular metabolic activity, which may not directly correlate with cell death on the same timescale.[1][3]

  • Troubleshooting Step: Perform a time-course experiment to assess both metabolic activity (MTT) and cell number (e.g., Crystal Violet or cell counting) at various time points after treatment. This will help to distinguish between cytostatic and cytotoxic effects.

Issue 2: Discrepancy between results from a metabolic assay and a direct cell counting method.

Possible Cause: Vevorisertib has a stronger cytostatic than cytotoxic effect at the tested concentration and time point. The compound may be halting cell proliferation and reducing metabolic activity without immediately causing cell death.

  • Troubleshooting Step:

    • Use a direct cytotoxicity assay (e.g., LDH release assay) to quantify cell death.

    • Perform a cell cycle analysis to determine if the cells are arrested at a specific phase.

    • Consider longer incubation times to see if the cytostatic effect eventually leads to cell death.

Issue 3: High background signal in luminescence-based ATP assays (e.g., CellTiter-Glo®).

Possible Cause 1: Direct Inhibition of Luciferase. Some small molecules can directly inhibit the luciferase enzyme, leading to a false decrease in the luminescent signal.[6]

  • Troubleshooting Step: Perform a control experiment in a cell-free system. Add Vevorisertib at the same concentrations used in your experiment to a solution containing a known amount of ATP and the assay reagent. A decrease in luminescence in the presence of the compound would indicate direct enzyme inhibition.

Possible Cause 2: Incomplete Cell Lysis. The CellTiter-Glo® reagent is designed to lyse cells to release ATP.[6] If lysis is incomplete, the measured ATP levels will be artificially low.

  • Troubleshooting Step: After adding the reagent, ensure thorough mixing and visually inspect the wells to confirm cell lysis. Follow the manufacturer's recommended incubation time for complete lysis.

Data Presentation

Table 1: Summary of this compound Activity

ParameterValueReference
Target pan-AKT, AKT1-E17K mutant[1][2]
IC50 (AKT1) 0.55 nM[1][7]
IC50 (AKT2) 0.81 nM[1][7]
IC50 (AKT3) 1.3 nM[1][7]
Kd (AKT1) 1.2 nM[1]
Kd (AKT1-E17K) 8.6 nM[1]

Table 2: Comparison of Common Cell Viability Assays

Assay TypePrinciplePotential Interference with Vevorisertib
Tetrazolium Dyes (MTT, MTS, XTT) Measures metabolic activity via cellular reductases.Reduction in signal due to decreased metabolic activity from AKT pathway inhibition.
Resazurin (AlamarBlue®) Measures metabolic activity via mitochondrial enzymes.Similar to tetrazolium dyes, signal may be reduced due to metabolic slowdown.[4][5]
ATP-Based (CellTiter-Glo®) Measures ATP levels as an indicator of viable cells.Reduction in signal due to decreased proliferation and/or metabolic activity. Potential for direct luciferase inhibition.[4][5]
Cell Counting (Trypan Blue) Direct count of viable cells with intact membranes.Less likely to be directly affected by metabolic changes.[4]
Crystal Violet Stains DNA of adherent cells.Provides a measure more proportional to cell number.

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm with a reference at 630 nm).

Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add the CellTiter-Glo® reagent to each well (typically in a 1:1 ratio with the culture medium). Mix well to induce cell lysis.

  • Incubation: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Metabolism Metabolism AKT->Metabolism Survival Cell Survival AKT->Survival Vevorisertib Vevorisertib trihydrochloride Vevorisertib->AKT inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Viability_Assay_Workflow Start Start: Seed Cells Treatment Treat with Vevorisertib (and controls) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation AssayChoice Select Assay(s) Incubation->AssayChoice MetabolicAssay Metabolic Assay (MTT, Resazurin) AssayChoice->MetabolicAssay Indirect Viability ATP_Assay ATP Assay (CellTiter-Glo) AssayChoice->ATP_Assay Indirect Viability CountingAssay Direct Cell Count (Trypan Blue) AssayChoice->CountingAssay Direct Viability DataAnalysis Data Analysis & Interpretation MetabolicAssay->DataAnalysis ATP_Assay->DataAnalysis CountingAssay->DataAnalysis OrthogonalValidation Orthogonal Validation (e.g., Cytotoxicity Assay) DataAnalysis->OrthogonalValidation Conclusion Conclusion DataAnalysis->Conclusion OrthogonalValidation->Conclusion Troubleshooting_Logic Problem Inconsistent Viability Assay Results CheckMetabolism Is the assay metabolism-based? Problem->CheckMetabolism MetabolicEffect Consider cytostatic vs. cytotoxic effects. Use orthogonal assays. CheckMetabolism->MetabolicEffect Yes CheckLuminescence Is the assay luminescence-based? CheckMetabolism->CheckLuminescence No LuciferaseInhibition Test for direct luciferase inhibition in a cell-free system. CheckLuminescence->LuciferaseInhibition Yes GeneralIssues Check for general assay issues (e.g., cell density, reagent prep). CheckLuminescence->GeneralIssues No

References

Technical Support Center: Managing Vevorisertib Trihydrochloride Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with Vevorisertib trihydrochloride in animal models. All recommendations should be adapted to specific experimental designs and institutional guidelines.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, allosteric, pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms. It functions by potently inhibiting the phosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.[1] Dysregulation of this pathway is a common feature in many cancers.

Q2: What are the most common toxicities observed with this compound in animal models?

A2: While specific preclinical toxicology reports for Vevorisertib are not extensively published in the public domain, clinical trial data in humans has identified dermatological toxicities (pruritic and maculopapular rashes) and asthenia (weakness or lack of energy) as dose-limiting toxicities.[2][3] Preclinical studies on other pan-AKT inhibitors have suggested potential effects on the spleen, thymus, gastrointestinal tract, liver, kidneys, heart, and ovaries, with clinical signs including piloerection, dull fur, redness around the nose, kyphosis, and weight loss.[4] However, a study in cirrhotic rats using Vevorisertib at 10 mg/kg/day with an intermittent dosing schedule reported no significant effects on body weight or liver weight.[5][6]

Q3: At what dose levels is this compound generally considered well-tolerated in animals?

A3: Vevorisertib has been reported to be generally well-tolerated in animal models at dose levels up to 120 mg/kg. However, tolerability is highly dependent on the animal species, strain, dosing schedule (daily vs. intermittent), and the specific experimental context.

Q4: How should I prepare this compound for oral administration in animal models?

A4: A published study in rats utilized a formulation of Vevorisertib dissolved in a 0.01 M phosphoric acid solution to achieve a 10 mg/mL concentration suitable for oral gavage.[5] It is crucial to ensure the final pH of the solution is appropriate for administration and to prepare fresh solutions as needed to maintain stability.

II. Troubleshooting Guides

Dermatological Toxicity: Skin Rash

Issue: Animals are developing skin rashes, redness (erythema), or pruritus (itching) after this compound administration.

Troubleshooting Steps:

  • Systematic Skin Examination:

    • Establish a consistent scoring system for dermatological toxicity. A simplified version of a clinical grading scale can be adapted (see Table 1).

    • Conduct daily visual inspections of the skin, paying close attention to areas with less fur, such as the ears, paws, and abdomen.

    • Document the onset, progression, and characteristics of the rash (e.g., maculopapular, erythematous) with photographs.

  • Dose and Schedule Modification:

    • If significant skin toxicity is observed, consider reducing the dose of Vevorisertib.

    • Implementing an intermittent dosing schedule (e.g., 5 days on, 2 days off) may improve tolerability compared to continuous daily dosing.

  • Supportive Care (Consult with a veterinarian for specific recommendations):

    • Topical Emollients: For dry or flaky skin, application of a veterinary-approved, non-medicated emollient may provide relief.

    • Antihistamines: In cases of suspected pruritus (indicated by excessive scratching), systemic administration of a non-sedating antihistamine may be considered. Prophylactic use of antihistamines has been suggested for managing rash associated with PI3K/AKT inhibitors in clinical settings.

    • Environmental Enrichment: Provide enrichment to distract animals from scratching and reduce stress.

  • Histopathological Analysis:

    • At the end of the study, or if severe skin lesions necessitate euthanasia, collect skin samples for histopathological examination to characterize the nature of the inflammatory infiltrate.

Table 1: Simplified Scoring System for Dermatological Toxicity in Rodents

GradeClinical Signs
0Normal skin
1Faint erythema or macules in a localized area
2Definite erythema, maculopapular rash in a localized area
3Generalized erythema, maculopapular rash, or localized moist desquamation
4Generalized exfoliative dermatitis or ulcerative dermatitis
Constitutional Toxicity: Asthenia and Weight Loss

Issue: Animals exhibit signs of weakness, lethargy, reduced activity, or significant weight loss.

Troubleshooting Steps:

  • Objective Assessment of Asthenia/Fatigue:

    • Activity Monitoring: Utilize automated activity monitoring systems (e.g., running wheels, video tracking) to quantify changes in spontaneous movement.[7][8] A significant decrease in activity compared to baseline or vehicle-treated controls can be an indicator of fatigue.

    • Grip Strength Test: Employ a grip strength meter to objectively measure muscle weakness.

    • Observational Scoring: Develop a simple observational scoring system to assess general well-being, including posture, grooming, and response to stimuli.

  • Body Weight and Food/Water Intake Monitoring:

    • Record body weights daily. A weight loss of >15-20% from baseline is often a humane endpoint.

    • Measure daily food and water consumption to identify anorexia or dehydration.

  • Dose and Schedule Adjustment:

    • As with skin toxicity, consider dose reduction or an intermittent dosing schedule to mitigate systemic toxicity.

  • Supportive Care (Consult with a veterinarian for specific recommendations):

    • Nutritional Support: Provide highly palatable, energy-dense supplemental food sources.

    • Hydration: If dehydration is suspected, subcutaneous fluid administration may be necessary.

  • Clinical Pathology:

    • At study termination, collect blood for hematology and clinical chemistry analysis to assess for systemic effects on major organs. Key parameters to evaluate include complete blood count (CBC), liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

III. Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Phosphoric acid (e.g., 85%)

    • Sterile water for injection

    • Sterile conical tubes

    • pH meter

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculate the required amount of this compound and sterile water to achieve the desired final concentration (e.g., 10 mg/mL).

    • Prepare a 0.01 M phosphoric acid solution by diluting concentrated phosphoric acid in sterile water.

    • Weigh the this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of the 0.01 M phosphoric acid solution to the powder.

    • Vortex and/or sonicate the mixture until the powder is completely dissolved.

    • Check the pH of the final solution and adjust if necessary to a physiologically acceptable range for oral administration.

    • Prepare fresh on the day of dosing.

IV. Visualizations

Signaling Pathway

Vevorisertib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Proliferation, Survival, Growth) mTORC1->Downstream Vevorisertib Vevorisertib trihydrochloride Vevorisertib->AKT Inhibition

Caption: Vevorisertib inhibits AKT phosphorylation.

Experimental Workflow

Toxicity_Management_Workflow start Start Vevorisertib Dosing daily_monitoring Daily Monitoring: - Clinical Signs - Body Weight - Skin Integrity start->daily_monitoring toxicity_observed Toxicity Observed? daily_monitoring->toxicity_observed end_study End of Study/ Humane Endpoint daily_monitoring->end_study continue_monitoring Continue Monitoring toxicity_observed->continue_monitoring No assess_severity Assess Severity (Scoring Systems) toxicity_observed->assess_severity Yes continue_monitoring->daily_monitoring supportive_care Implement Supportive Care (e.g., Nutritional Support, Topical Agents) assess_severity->supportive_care dose_modification Consider Dose/Schedule Modification supportive_care->dose_modification dose_modification->daily_monitoring

Caption: Workflow for managing in-life toxicity.

Logical Relationship

Dose_Toxicity_Relationship cluster_dose Dosing Strategy cluster_effects Observed Effects dose_level Dose Level efficacy Therapeutic Efficacy dose_level->efficacy toxicity Toxicity Profile (e.g., Skin Rash, Asthenia) dose_level->toxicity dosing_schedule Dosing Schedule (Continuous vs. Intermittent) dosing_schedule->efficacy dosing_schedule->toxicity therapeutic_window Therapeutic Window efficacy->therapeutic_window toxicity->therapeutic_window

Caption: Balancing efficacy and toxicity.

References

Interpreting unexpected results with Vevorisertib trihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Vevorisertib trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1] It binds to an allosteric pocket at the interface of the PH and kinase domains, locking AKT in an inactive conformation.[2] This prevents its recruitment to the cell membrane and subsequent phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[2]

Q2: What are the binding affinities of Vevorisertib for the different AKT isoforms?

Vevorisertib exhibits nanomolar potency against the AKT isoforms. The reported IC50 and Kd values are summarized in the table below.

TargetIC50 (nM)Kd (nM)
AKT10.55[1][3]1.2[3]
AKT20.81[1][3]-
AKT31.31[1][3]-
AKT1-E17K-8.6[3]

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in DMSO and water. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO. Note that moisture-absorbing DMSO can reduce solubility. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. For in vivo experiments, Vevorisertib can be formulated in a 0.01 M phosphoric acid solution.[4] Always prepare fresh working solutions for each experiment to ensure stability and potency.

Troubleshooting Guide

This guide addresses common unexpected experimental results in a question-and-answer format.

Western Blotting

Q1: I am not seeing a decrease in phosphorylated AKT (p-AKT) after Vevorisertib treatment. In fact, in some cases, I see an increase. What could be the reason?

This is a critical point of distinction for Vevorisertib. Unlike ATP-competitive AKT inhibitors which can cause a paradoxical hyperphosphorylation of AKT, allosteric inhibitors like Vevorisertib are expected to decrease AKT phosphorylation at both Thr308 and Ser473.

  • Potential Cause 1: Incorrect inhibitor class. You may be inadvertently using an ATP-competitive inhibitor. Verify the catalog number and supplier of your compound.

  • Potential Cause 2: Suboptimal experimental conditions.

    • Lysis buffer composition: Ensure your lysis buffer contains adequate phosphatase inhibitors to preserve the phosphorylation status of your proteins.

    • Antibody quality: Use validated antibodies specific for p-AKT (Ser473) and p-AKT (Thr308).

  • Potential Cause 3: Cell line-specific effects. While unlikely with an allosteric inhibitor, some cell lines may have unique feedback mechanisms.

Troubleshooting Workflow for Unexpected p-AKT Western Blot Results

start Unexpected p-AKT result (no decrease or increase) check_inhibitor Verify inhibitor identity (Vevorisertib is allosteric) start->check_inhibitor check_protocol Review Western blot protocol check_inhibitor->check_protocol If Vevorisertib atp_competitive Possible ATP-competitive inhibitor contamination/mix-up check_inhibitor->atp_competitive If not Vevorisertib check_cell_line Consider cell line-specific factors check_protocol->check_cell_line lysis_buffer Check lysis buffer for phosphatase inhibitors check_protocol->lysis_buffer antibodies Validate p-AKT antibodies check_protocol->antibodies feedback_loop Investigate potential feedback loops check_cell_line->feedback_loop positive_control Include positive control (e.g., another allosteric AKT inhibitor) lysis_buffer->positive_control antibodies->positive_control

Caption: Troubleshooting logic for unexpected p-AKT Western blot results.

Q2: I see a decrease in p-AKT, but no significant effect on downstream targets like p-PRAS40 or p-GSK3β. Why?

  • Potential Cause 1: Insufficient treatment time or concentration. The kinetics of dephosphorylation can vary between different downstream targets. Perform a time-course and dose-response experiment to optimize your treatment conditions.

  • Potential Cause 2: Parallel signaling pathways. Other kinases might be compensating and phosphorylating PRAS40 or GSK3β. The cellular context, including the mutational status of other signaling molecules, is crucial.

  • Potential Cause 3: Antibody issues. As with p-AKT, ensure the antibodies for downstream targets are specific and validated.

Cell Viability and Proliferation Assays

Q1: My cells show little to no response to Vevorisertib, even at high concentrations.

  • Potential Cause 1: Acquired resistance. Prolonged exposure to AKT inhibitors can lead to resistance. One documented mechanism for allosteric inhibitors is the upregulation of the AKT3 isoform.[5]

  • Potential Cause 2: Intrinsic resistance due to genetic background. The sensitivity to Vevorisertib can be highly dependent on the genetic makeup of the cell line. For example, cells without a PIK3CA/PTEN mutation might be less dependent on the AKT pathway for survival. The table below shows IC50 values for Vevorisertib in different hepatocellular carcinoma cell lines with varying genetic backgrounds.[4]

Cell LineTP53 Statusβ-catenin StatusBaseline p-AKTIC50 (µM)
Hep3BDeletionWild-typeNormal~1
HepG2Wild-typeMutantLow>10
HuH7MutantWild-typeLow~5
PLC/PRF/5MutantWild-typeLow~2
  • Potential Cause 3: Drug solubility and stability. Ensure your Vevorisertib stock solution is properly dissolved and has not precipitated. Prepare fresh dilutions for each experiment.

Signaling Pathway: Vevorisertib Mechanism of Action and Resistance

cluster_0 Upstream Signaling cluster_1 AKT Signaling cluster_2 Downstream Effects cluster_3 Inhibition & Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruits to membrane Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Vevorisertib Vevorisertib Vevorisertib->AKT Allosteric inhibition AKT3_up AKT3 Upregulation (Resistance) AKT3_up->AKT Compensates for inhibition

Caption: Vevorisertib inhibits AKT, but resistance can emerge via AKT3 upregulation.

Off-Target Effects

Q1: I am observing a phenotype that is not typically associated with AKT inhibition. Could Vevorisertib have off-target effects?

While Vevorisertib is a highly selective pan-AKT inhibitor, like all small molecule inhibitors, the possibility of off-target effects exists, especially at higher concentrations.

  • Recommendation: Perform a rescue experiment by overexpressing a constitutively active form of AKT. If the phenotype is rescued, it is likely on-target. If not, an off-target effect should be considered.

  • Further Investigation: If an off-target effect is suspected, consider performing a kinome scan to identify other potential kinase targets of Vevorisertib.

Experimental Protocols

Western Blot for p-AKT and Downstream Targets

This protocol provides a general framework. Optimization of antibody concentrations and incubation times is recommended.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-PRAS40 Thr246, and mouse anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Western Blot Analysis

start Cell Treatment with Vevorisertib lysis Cell Lysis with Inhibitors start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: Standard workflow for Western blot analysis of Vevorisertib's effects.

Cell Viability (MTS/MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment:

    • After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Reagent Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation and Reading:

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

References

Validation & Comparative

Vevorisertib Trihydrochloride: A Comparative Analysis of Allosteric AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Vevorisertib trihydrochloride with other allosteric AKT inhibitors, supported by experimental data and protocols.

The serine/threonine kinase AKT (also known as protein kinase B) is a critical node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. Allosteric inhibitors of AKT, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving high selectivity and potency. This guide provides a comprehensive comparison of this compound (ARQ 751), a potent and selective pan-AKT inhibitor, with other notable allosteric AKT inhibitors, including MK-2206 and Miransertib (ARQ 092).

Mechanism of Action: Allosteric Inhibition of AKT

Allosteric AKT inhibitors function by binding to a pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of the AKT protein.[1] This binding event locks the kinase in an inactive conformation, preventing its recruitment to the plasma membrane and subsequent activation by upstream kinases.[2] This mechanism contrasts with that of ATP-competitive inhibitors, which vie with ATP for binding to the kinase's active site. The allosteric approach can offer greater selectivity for AKT over other kinases.[3]

In Vitro Potency and Selectivity

A key determinant of a drug's therapeutic potential is its potency against its intended target and its selectivity over other related targets. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and other allosteric AKT inhibitors against the three AKT isoforms. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.

InhibitorAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Source
Vevorisertib (ARQ 751) 0.550.811.31[4][5]
MK-2206 81265[6]
Miransertib (ARQ 092) 2.7148.1[7]

Vevorisertib demonstrates high potency against all three AKT isoforms, with IC50 values in the low nanomolar range.[4][5] Notably, some allosteric inhibitors, like MK-2206, show reduced potency against the AKT3 isoform.[6] Vevorisertib and Miransertib have also shown potency against the activating AKT1-E17K mutation, a feature not shared by all allosteric inhibitors like MK-2206.[2]

Cellular Activity and Anti-Proliferative Effects

The ultimate measure of an anti-cancer agent's effectiveness is its ability to inhibit the growth of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of these inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)Source
MK-2206 COG-LL-317 (ALL)Acute Lymphoblastic Leukemia0.05[6]
Kasumi-1 (AML)Acute Myeloid Leukemia<0.2[6]
CHLA-10 (Ewing)Ewing Sarcoma<0.2[6]
CNE-2Nasopharyngeal Carcinomalow µM range[8]
Miransertib (ARQ 092) VariousLeukemia, Breast, Endometrial, ColorectalPotent inhibition[7]

Preclinical studies have shown that MK-2206 exhibits potent anti-proliferative activity against a panel of cancer cell lines, with particular sensitivity observed in hematological malignancies.[6][9] Miransertib has also demonstrated broad anti-proliferative activity across multiple tumor types, with enhanced potency in cell lines harboring PIK3CA/PIK3R1 mutations.[7] Vevorisertib has shown promise in preclinical models of hepatocellular carcinoma, where it effectively blocks AKT phosphorylation and reduces tumor progression.[10][11]

Preclinical and Clinical Development

All three inhibitors have undergone extensive preclinical evaluation and have advanced into clinical trials.

  • Vevorisertib (ARQ 751) is currently in clinical development for the treatment of solid tumors with PIK3CA/AKT/PTEN mutations, both as a monotherapy and in combination with other anti-cancer agents.[12][13]

  • MK-2206 has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies, both as a single agent and in combination therapies.[9][14][15] While it has shown some clinical activity, its development has faced challenges.[9]

  • Miransertib (ARQ 092) has been investigated in clinical trials for PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome, as well as in various cancers.[16][17][18]

Visualizing the AKT Signaling Pathway and Experimental Workflows

To better understand the context of AKT inhibition and the methods used to evaluate these compounds, the following diagrams are provided.

AKT_Signaling_Pathway AKT Signaling Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Metabolism Metabolism AKT->Metabolism Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GSK3b->Cell_Growth Negative Regulation FOXO->Cell_Survival Negative Regulation

Caption: The PI3K/AKT/mTOR signaling pathway.

Cell_Proliferation_Assay Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Inhibitor Add varying concentrations of AKT inhibitor Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubate_72h->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze data to determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell proliferation assay.

Inhibitor_Comparison Allosteric vs. ATP-Competitive AKT Inhibition AKT_Inactive Inactive AKT (PH-in conformation) Allosteric_Site Allosteric Site Inhibition_Allosteric Stabilizes inactive state, prevents membrane localization AKT_Inactive->Inhibition_Allosteric AKT_Active Active AKT (PH-out conformation) ATP_Binding_Site ATP Binding Site Inhibition_ATP Blocks ATP binding, prevents substrate phosphorylation AKT_Active->Inhibition_ATP Allosteric_Inhibitor Allosteric Inhibitor (e.g., Vevorisertib, MK-2206) Allosteric_Inhibitor->AKT_Inactive Binds to ATP_Competitive_Inhibitor ATP-Competitive Inhibitor (e.g., Ipatasertib) ATP_Competitive_Inhibitor->AKT_Active Binds to

Caption: Comparison of inhibitor binding mechanisms.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of therapeutic compounds. Below are representative protocols for key assays used to characterize AKT inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of an inhibitor against purified AKT isoforms.

Materials:

  • Purified, recombinant human AKT1, AKT2, and AKT3 enzymes

  • AKT substrate peptide (e.g., Crosstide)

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the AKT enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of an inhibitor on the growth of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP, MCF-7)

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the inhibitor or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

Objective: To evaluate the effect of an inhibitor on the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test inhibitor at various concentrations for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a highly potent, allosteric pan-AKT inhibitor with a promising preclinical profile. Its ability to inhibit all three AKT isoforms at low nanomolar concentrations and its activity against the AKT1-E17K mutation distinguish it from some other allosteric inhibitors. The provided data and protocols offer a framework for the comparative evaluation of Vevorisertib and other AKT inhibitors in a research and drug development setting. Further preclinical and clinical investigations will continue to delineate the therapeutic potential of this class of targeted agents in the treatment of cancer.

References

A Head-to-Head Comparison of Vevorisertib Trihydrochloride and MK-2206: Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of the PI3K/AKT/mTOR signaling pathway remains a critical area of investigation. Within this pathway, the serine/threonine kinase AKT is a key node, and its inhibition has been a focal point for drug development. This guide provides a detailed comparison of two prominent allosteric pan-AKT inhibitors: Vevorisertib trihydrochloride and MK-2206. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action and Preclinical Efficacy

Both Vevorisertib and MK-2206 are allosteric inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] They bind to a pocket outside the ATP-binding site, inducing a conformational change that prevents AKT activation and downstream signaling.[3] This mode of inhibition is distinct from ATP-competitive inhibitors and can offer greater selectivity.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Vevorisertib and MK-2206 across various cancer cell lines.

Table 1: this compound IC50 Values

Cell LineCancer TypeIC50 (nM)Reference
AKT1-0.55[2]
AKT2-0.81[2]
AKT3-1.31[2]
Esophageal, Breast, Head and Neck Cancer CellsVarious< 1000[4]

Table 2: MK-2206 IC50 Values

Cell LineCancer TypeIC50 (nM)Reference
AKT1 (cell-free)-8[5]
AKT2 (cell-free)-12[5]
AKT3 (cell-free)-65[5]
A431Skin Cancer5500[3]
HCC827Lung Cancer4300[3]
NCI-H292Lung Cancer5200[3]
NCI-H460 (PIK3CA mutant)Lung Cancer3400[3]
COG-LL-317Acute Lymphoblastic Leukemia< 200[6]
RS4;11Acute Lymphoblastic Leukemia< 200[6]
Kasumi-1 (KIT mutant)Acute Myeloid Leukemia< 200[6]
CHLA-10Ewing Sarcoma< 200[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy

Preclinical xenograft models provide valuable insights into the in vivo antitumor activity of these inhibitors.

Table 3: Vevorisertib In Vivo Efficacy

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Endometrial PDX (AKT1-E17K mutant)Endometrial Cancer10-120 mg/kg, p.o. dailyDose-dependent[2]
Cirrhotic Rat Model with HCCHepatocellular CarcinomaNot specifiedSignificant reduction in tumor size and number[7][8][9]

Table 4: MK-2206 In Vivo Efficacy

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
A2780Ovarian Cancer240 mg/kg, p.o. 3x/week~60%[5]
Colon Tumor XenograftColon Cancer120 mg/kg, p.o. on alternate daysSignificant reduction in tumor volume and weight[10]
Endometrial Cancer PDXEndometrial Cancer120 mg/kg, p.o. 2x/weekSignificant inhibition of tumor growth[11]
Neuroblastoma XenograftsNeuroblastoma200 mg/kgSignificant inhibition of tumor growth[12]
Pediatric Solid Tumors (12 of 29 models)Various180 mg/kg, M-W-FSignificant differences in event-free survival distribution[6]

Clinical Efficacy

Both Vevorisertib and MK-2206 have been evaluated in numerous clinical trials, both as monotherapy and in combination with other anti-cancer agents.

Table 5: Vevorisertib Clinical Trial Results

Trial IdentifierPhaseCancer TypeTreatmentObjective Response Rate (ORR)Reference
NCT027616941bAdvanced Solid Tumors (PIK3CA/AKT/PTEN mutated)Monotherapy5% (3 partial responses)[13][14]
NCT027616941bAdvanced Solid Tumors (PIK3CA/AKT/PTEN mutated)+ Paclitaxel20% (2 partial responses)[13][14]
NCT027616941bAdvanced Solid Tumors (PIK3CA/AKT/PTEN mutated)+ Fulvestrant0%[13][14]

Table 6: MK-2206 Clinical Trial Results

Trial IdentifierPhaseCancer TypeTreatmentObjective Response Rate (ORR)Reference
NCT012777572Advanced Breast Cancer (PIK3CA/AKT1 mutant or PTEN loss)Monotherapy5.6% (in PIK3CA/AKT1 cohort)[15]
I-SPY 2 TRIAL2HER2+ Breast Cancer+ Standard Neoadjuvant Chemotherapy48% (pathologic complete response)[16]
NCT013777571bAdvanced Solid Tumors+ Paclitaxel5 objective responses (out of 22 patients)[17]
NCT012974521Advanced HER2+ Breast Cancer+ Lapatinib2 stable disease > 6 months (out of 5 patients in expansion)[18]
NCT013440352Advanced ER+ Breast Cancer (PIK3CA mutant)+ Anastrozole0% (pathologic complete response)[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of AKT inhibitors.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[20][21][22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line.

  • Treatment: Add the desired concentrations of Vevorisertib, MK-2206, or control vehicle to the wells.

  • MTT Addition: After the treatment period (e.g., 72 hours), add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Shaking: Leave the plate at room temperature in the dark for 2 hours on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][4][23][24]

Protocol:

  • Cell Treatment: Treat cells with Vevorisertib, MK-2206, or a control vehicle for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Propidium Iodide (PI) Addition (Optional): Add a DNA stain such as Propidium Iodide to differentiate between apoptotic and necrotic cells.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.

Western Blot for AKT Phosphorylation

Western blotting is used to detect the phosphorylation status of AKT and its downstream targets, providing a direct measure of inhibitor activity.[25][26][27][28]

Protocol:

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix the protein samples with SDS-PAGE sample buffer and heat to 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT to normalize for protein loading.

Visualizations

The following diagrams illustrate key concepts related to the comparison of Vevorisertib and MK-2206.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Effectors Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Effectors Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth Vevorisertib Vevorisertib Vevorisertib->AKT Allosteric Inhibition MK2206 MK-2206 MK2206->AKT Allosteric Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT Signaling Pathway and Inhibition.

Experimental_Workflow_Comparison cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cell Culture Cancer Cell Lines Treatment Treat with Vevorisertib or MK-2206 Cell Culture->Treatment Proliferation Assay MTT Assay Treatment->Proliferation Assay Apoptosis Assay Annexin V Staining Treatment->Apoptosis Assay Target Inhibition Western Blot (p-AKT) Treatment->Target Inhibition IC50 Determination IC50 Values Proliferation Assay->IC50 Determination Apoptosis Induction Apoptotic Cell Percentage Apoptosis Assay->Apoptosis Induction Pathway Modulation p-AKT Levels Target Inhibition->Pathway Modulation Xenograft Model Establish Xenograft Tumors Drug Administration Administer Vevorisertib or MK-2206 Xenograft Model->Drug Administration Tumor Measurement Monitor Tumor Volume Drug Administration->Tumor Measurement Endpoint Analysis Tumor Weight, Survival Drug Administration->Endpoint Analysis TGI Tumor Growth Inhibition (%) Tumor Measurement->TGI Survival Benefit Survival Curves Endpoint Analysis->Survival Benefit

Caption: Experimental Workflow for Efficacy Comparison.

Logical_Relationship_Comparison cluster_attributes Comparative Attributes Vevorisertib Vevorisertib Mechanism Mechanism of Action (Allosteric pan-AKT inhibitor) Vevorisertib->Mechanism Potency In Vitro Potency (IC50 values) Vevorisertib->Potency InVivoEfficacy In Vivo Efficacy (Tumor Growth Inhibition) Vevorisertib->InVivoEfficacy ClinicalEfficacy Clinical Efficacy (Objective Response Rate) Vevorisertib->ClinicalEfficacy MK2206 MK-2206 MK2206->Mechanism MK2206->Potency MK2206->InVivoEfficacy MK2206->ClinicalEfficacy Conclusion Comparative Efficacy Assessment Potency->Conclusion InVivoEfficacy->Conclusion ClinicalEfficacy->Conclusion

Caption: Logical Framework for Comparative Analysis.

References

A Head-to-Head Comparison of Pan-AKT Inhibitors: Vevorisertib Trihydrochloride vs. Capivasertib (AZD5363)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical focus due to its frequent dysregulation in various malignancies. Central to this pathway is the serine/threonine kinase AKT, which plays a pivotal role in cell survival, proliferation, and metabolism. Two prominent pan-AKT inhibitors, Vevorisertib trihydrochloride (ARQ 751) and Capivasertib (AZD5363), have emerged as promising therapeutic agents. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

Both Vevorisertib and Capivasertib are potent inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3). Vevorisertib is described as a selective, allosteric inhibitor that also targets the AKT1-E17K mutant.[1][2] Capivasertib is an ATP-competitive inhibitor of AKT kinase activity.[3] The shared mechanism of action for both compounds involves the inhibition of AKT phosphorylation, thereby blocking downstream signaling and impeding cancer cell proliferation and survival.[3][4]

Preclinical Efficacy: A Quantitative Comparison

In vitro studies have demonstrated the potent inhibitory activity of both compounds against the AKT isoforms. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50Kd
This compound AKT10.55 nM[4][5]1.2 nM[4][5]
AKT20.81 nM[4][5]-
AKT31.31 nM[4][5]-
AKT1-E17K Mutant-8.6 nM[4][5]
Capivasertib (AZD5363) AKT13 nM[6]-
AKT27 nM[6]-
AKT37 nM[6]-

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LinesAssayKey Findings
This compound Esophageal, breast, head and neck cancer cellsNot specifiedGI50 < 1 µM, particularly in PIK3CA mutant cell lines.[4]
Capivasertib (AZD5363) 182 solid and hematologic tumor cell linesMTS and Sytox Green assaysInhibited proliferation in 41 cell lines with a potency of < 3 µM.[7][8]

In Vivo Antitumor Activity

Both Vevorisertib and Capivasertib have demonstrated dose-dependent antitumor activity in preclinical xenograft models.

Table 3: In Vivo Antitumor Efficacy

CompoundAnimal ModelDosingKey Findings
This compound AKT1-E17K mutant endometrial patient-derived xenograft (PDX) model10-120 mg/kg, p.o.Dose-dependent anti-tumor activity.[5]
AN3CA endometrial cancer xenograft75 and 120 mg/kg, p.o.Significant tumor growth inhibition.[9]
Capivasertib (AZD5363) BT474c breast cancer xenografts100-300 mg/kg, p.o.Dose-dependent growth inhibition.[8][10]

Clinical Development and Tolerability

Capivasertib has a more extensive clinical development history, having undergone Phase I, II, and III trials, and recently received FDA approval.[11] Vevorisertib has been evaluated in Phase 1b clinical trials.[12][13]

Table 4: Clinical Trial Overview

CompoundPhaseCombination TherapyKey Findings
This compound Phase 1bPaclitaxel or FulvestrantManageable safety profile with modest antitumor activity. ORR of 5% as monotherapy and 20% with paclitaxel.[12][13]
Capivasertib (AZD5363) Phase I, II, IIIFulvestrant, Paclitaxel, and other agentsDemonstrated clinically meaningful activity, particularly in patients with AKT1 E17K-mutant ER+ metastatic breast cancer.[14][15] Approved for use in certain breast cancer patient populations.[16]

The most common grade ≥3 adverse events for Capivasertib include rash, hyperglycemia, and diarrhea.[15] For Vevorisertib monotherapy, treatment-related adverse events occurred in 79% of patients, with 22% being grade 3.[12][13]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Vevorisertib Vevorisertib Vevorisertib->AKT Inhibition Capivasertib Capivasertib Capivasertib->AKT Inhibition

Caption: The PI3K/AKT Signaling Pathway and points of inhibition by Vevorisertib and Capivasertib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay (e.g., Caliper Mobility Shift) CellCulture Cancer Cell Line Culture ProliferationAssay Cell Proliferation Assay (e.g., MTT, Sytox Green) CellCulture->ProliferationAssay WesternBlot Western Blot (pAKT, pGSK3β) CellCulture->WesternBlot Xenograft Xenograft Model Establishment Dosing Drug Administration (p.o.) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis Dosing->PD_Analysis

References

Vevorisertib Trihydrochloride in Combination with Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vevorisertib trihydrochloride, a potent and selective pan-AKT inhibitor, in combination with chemotherapy, against other therapeutic alternatives. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development in oncology.

Mechanism of Action: Targeting the PI3K/AKT Pathway

This compound is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to chemotherapy. By inhibiting AKT, Vevorisertib aims to restore sensitivity to chemotherapeutic agents and inhibit tumor growth.

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// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> Downstream [label="Activation"]; Downstream -> Cell_Survival; Vevorisertib -> AKT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Chemotherapy -> Apoptosis [label="Induces"]; Cell_Survival -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#5F6368"]; AKT -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#5F6368"]; }

Caption: Vevorisertib inhibits AKT, blocking downstream signaling and promoting apoptosis.

Preclinical Evaluation of Vevorisertib in Combination Therapy

Vevorisertib with Sorafenib in a Hepatocellular Carcinoma (HCC) Model

A preclinical study investigated the efficacy of Vevorisertib as a single agent and in combination with sorafenib in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.

Experimental Protocol:

  • Animal Model: Six-week-old Fischer 344 male rats received weekly intraperitoneal injections of 50 mg/kg DEN for 14 weeks to induce cirrhosis and HCC.[1]

  • Treatment Groups: Rats were randomized into four groups (n=7/group): control (vehicle), sorafenib (10 mg/kg/day, oral gavage), Vevorisertib, and Vevorisertib + sorafenib. The Vevorisertib dose and schedule were not explicitly stated in the provided text. Treatment was administered for six weeks.[1]

  • Efficacy Assessment: Tumor progression was monitored by MRI. Tumor size, number, and cell proliferation were also assessed.[1]

Key Findings:

Treatment GroupTumor Progression (%)Reduction in Tumor Number vs. Control
Control158.8%-
SorafenibNot specifiedModest effect
VevorisertibNot specified63%
Vevorisertib + Sorafenib49.4%81%

The combination of Vevorisertib and sorafenib resulted in a significant reduction in tumor progression compared to the control group (p < 0.0001) and was more effective than either monotherapy.[1] The combination also led to a significant decrease in tumor size and number.[1]

Clinical Trials: Vevorisertib and Other AKT Inhibitors in Combination with Chemotherapy

The clinical development of AKT inhibitors has primarily focused on their use in combination with standard-of-care chemotherapy to overcome resistance and improve patient outcomes.

Vevorisertib in Combination with Paclitaxel

A Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of Vevorisertib in combination with paclitaxel in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2]

Experimental Protocol:

  • Patient Population: Patients with histologically confirmed, advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations.[2]

  • Treatment Regimen: Patients received Vevorisertib at doses ranging from 5-100 mg alone or in combination with paclitaxel (80 mg/m²).[2]

  • Primary Endpoint: Safety and tolerability.[2]

  • Secondary Endpoints: Pharmacokinetics and objective response rate (ORR).[2]

Comparative Analysis of AKT Inhibitors in Combination with Paclitaxel

The following tables summarize the efficacy and safety data from key clinical trials of Vevorisertib, Ipatasertib, and Capivasertib in combination with paclitaxel.

Table 1: Efficacy of AKT Inhibitors in Combination with Paclitaxel

Clinical TrialDrug CombinationIndicationNMedian PFS (months)ORR (%)
NCT02761694 [2]Vevorisertib + PaclitaxelAdvanced Solid Tumors (PIK3CA/AKT/PTEN mutated)10Not Reported20%
IPATunity130 (Cohort A) [3]Ipatasertib + PaclitaxelmTNBC (PIK3CA/AKT1/PTEN-altered)1687.439%
IPATunity130 (Cohort B) [4]Ipatasertib + PaclitaxelHR+/HER2- aBC (PIK3CA/AKT1/PTEN-altered)1469.347%
PAKT (Phase II) [5]Capivasertib + PaclitaxelmTNBC1405.9Not Reported
CAPItello-290 (Phase III) Capivasertib + PaclitaxelmTNBCNot specifiedNot met primary endpointNot specified

mTNBC: metastatic Triple-Negative Breast Cancer; HR+/HER2- aBC: Hormone Receptor-positive/HER2-negative advanced Breast Cancer; PFS: Progression-Free Survival; ORR: Objective Response Rate.

Table 2: Safety Profile of AKT Inhibitors in Combination with Paclitaxel (Grade ≥3 Adverse Events)

Adverse EventVevorisertib + Paclitaxel (NCT02761694)[2]Ipatasertib + Paclitaxel (IPATunity130 Cohort A)[3]Ipatasertib + Paclitaxel (IPATunity130 Cohort B)[4]Capivasertib + Paclitaxel (PAKT)[5]
Diarrhea Not Reported9%12%13%
Neutropenia/Neutrophil count decreased Not ReportedNot Reported8% / 9%3%
Peripheral Neuropathy Not ReportedNot Reported7%Not Reported
Rash Not ReportedNot ReportedNot Reported4%
Fatigue Not ReportedNot ReportedNot Reported4%
Hypertension Not ReportedNot Reported1%Not Reported
Infection Not ReportedNot ReportedNot Reported4%
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// Nodes Patient_Screening [label="Patient Screening\n(Tumor Biopsy, Biomarker Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Arm_A [label="Arm A:\nAKT Inhibitor + Chemotherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm_B [label="Arm B:\nPlacebo + Chemotherapy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment_Cycles [label="Treatment Cycles", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Assessment [label="Efficacy Assessment\n(Tumor Response, PFS, OS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety_Monitoring [label="Safety Monitoring\n(Adverse Events)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Reporting", shape=oval, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Patient_Screening -> Randomization; Randomization -> Arm_A; Randomization -> Arm_B; Arm_A -> Treatment_Cycles; Arm_B -> Treatment_Cycles; Treatment_Cycles -> Efficacy_Assessment; Treatment_Cycles -> Safety_Monitoring; Efficacy_Assessment -> Data_Analysis; Safety_Monitoring -> Data_Analysis; }

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Summary and Future Directions

Vevorisertib, in combination with chemotherapy, has demonstrated modest anti-tumor activity in a Phase 1b clinical trial involving patients with PIK3CA/AKT/PTEN-mutated solid tumors.[2] Preclinical data also support its potential in combination with other targeted agents like sorafenib.

A comparative look at other AKT inhibitors, such as Ipatasertib and Capivasertib, reveals a challenging landscape. While early phase trials showed promise, larger Phase III studies have yielded mixed results. For instance, the IPATunity130 trial of Ipatasertib with paclitaxel did not meet its primary endpoint in metastatic triple-negative breast cancer.[3] Similarly, the CAPItello-290 trial of Capivasertib with paclitaxel also failed to meet its primary endpoint of improving overall survival in the same patient population.

These findings underscore the complexity of targeting the PI3K/AKT pathway and highlight the need for predictive biomarkers to identify patient populations most likely to benefit from AKT inhibition. Future research should focus on:

  • Biomarker Discovery: Identifying robust predictive biomarkers beyond PIK3CA/AKT/PTEN alterations to refine patient selection.

  • Novel Combinations: Exploring Vevorisertib in combination with other targeted therapies and immunotherapies.

  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to AKT inhibitors to develop strategies to overcome them.

The continued investigation of Vevorisertib and other AKT inhibitors in well-designed clinical trials, guided by a deeper understanding of tumor biology, will be crucial in defining their role in the treatment of cancer.

References

Synergistic Potential of Vevorisertib and PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of ATR inhibitors, such as Vevorisertib, with PARP inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of this synergy, drawing upon experimental data from mechanistically similar ATR inhibitors to Vevorisertib. While specific quantitative data for the Vevorisertib-PARP inhibitor combination is not yet widely published, the information presented herein, based on other ATR inhibitors, offers valuable insights into the expected efficacy and underlying mechanisms of this therapeutic approach.

Mechanism of Synergistic Efficacy

The synergistic lethality of combining an ATR inhibitor like Vevorisertib with a PARP inhibitor stems from a multi-pronged assault on the DNA Damage Response (DDR) network in cancer cells. PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing double-strand breaks, this accumulation of DNA damage can be lethal.

However, cancer cells can often compensate for PARP inhibition through the activation of other DDR pathways, prominently the ATR-Chk1 signaling cascade. ATR (Ataxia Telangiectasia and Rad3-related) is a critical kinase that senses replication stress and stalled replication forks, initiating cell cycle arrest to allow for DNA repair. By inhibiting ATR with Vevorisertib, the cancer cell's ability to cope with the DNA damage induced by PARP inhibitors is crippled. This dual inhibition prevents the repair of DNA lesions, leading to an overload of genomic instability, replication catastrophe, and ultimately, apoptotic cell death. This synergistic interaction is particularly effective in tumors that have developed resistance to PARP inhibitors or platinum-based chemotherapy.[1]

Signaling Pathway of Synergistic Action

Synergy_Pathway cluster_DNA_Damage DNA Damage & Replication cluster_PARP_Inhibition PARP Inhibition cluster_ATR_Inhibition ATR Inhibition cluster_Outcome Cellular Outcome DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP PARP DNA_Damage->PARP activates Replication_Fork Stalled Replication Fork ATR ATR Replication_Fork->ATR activates PARP_Trapping PARP Trapping & Inhibition of SSB Repair PARP->PARP_Trapping PARPi PARP Inhibitor PARPi->PARP inhibits Replication_Catastrophe Replication Catastrophe DSB Double-Strand Breaks PARP_Trapping->DSB leads to DSB->Replication_Catastrophe CHK1 Chk1 ATR->CHK1 phosphorylates Vevorisertib Vevorisertib (ATR Inhibitor) Vevorisertib->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Apoptosis Apoptosis Replication_Catastrophe->Apoptosis induces

Caption: Synergistic mechanism of Vevorisertib and PARP inhibitors.

Comparative Efficacy Data (Representative)

The following tables summarize preclinical and clinical data for the combination of ATR inhibitors (mechanistically similar to Vevorisertib) and PARP inhibitors across various cancer types.

Table 1: Preclinical Synergy of ATR and PARP Inhibitors

Cancer TypeCell Line/ModelATR InhibitorPARP InhibitorCombination EffectReference
Ovarian CancerPARPi-resistant PDXCeralasertibOlaparibOvercomes resistance, durable responses
Ovarian CancerBRCA1-mutant cellsATRiOlaparibSynergistic increase in apoptosis
Breast CancerTNBC PDX modelsATRiOlaparibEnhanced tumor growth inhibition
Pancreatic CancerBRCA1/2-mutated cellsCamonsertibTalazoparibIncreased cell killing[1]

Table 2: Clinical Trial Data for ATR and PARP Inhibitor Combinations

Trial Name (Identifier)Cancer TypesATR InhibitorPARP Inhibitor(s)Key FindingsReference
TRESR & ATTACC (Pooled analysis)Solid tumors with DDR alterationsCamonsertibTalazoparib, Niraparib, OlaparibClinical benefit rate of 48% in heavily pretreated patients.[1]
CAPRI (NCT03462342)Recurrent Ovarian CancerCeralasertibOlaparibObjective response rate of 50% in PARPi-resistant patients.
Phase I TrialAdvanced Solid TumorsCeralasertibOlaparibWell-tolerated with signs of antitumor activity.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the synergy between ATR and PARP inhibitors are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Vevorisertib and a PARP inhibitor, alone and in combination, on the metabolic activity and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of Vevorisertib, a PARP inhibitor (e.g., Olaparib or Talazoparib), and combinations of both. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with Vevorisertib and a PARP inhibitor, alone and in combination.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Vevorisertib, a PARP inhibitor, and the combination at specified concentrations for a defined period (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

DNA Damage Assay (γH2AX Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks (a marker of DNA damage) in response to treatment.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the drugs of interest for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

  • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.

Experimental Workflow

Experimental_Workflow cluster_assays Perform In Vitro Assays start Start: Select Cancer Cell Lines drug_prep Prepare Drug Solutions: Vevorisertib & PARP Inhibitor start->drug_prep cell_seeding Seed Cells for Assays drug_prep->cell_seeding treatment Treat Cells with Single Agents and Combinations cell_seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assay (e.g., γH2AX Staining) treatment->dna_damage data_analysis Data Analysis: Calculate Synergy (e.g., CI values) viability->data_analysis apoptosis->data_analysis dna_damage->data_analysis conclusion Conclusion: Evaluate Synergistic Effects data_analysis->conclusion

Caption: A typical workflow for assessing synergy.

Conclusion

The combination of ATR inhibitors like Vevorisertib with PARP inhibitors holds significant promise as a therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. The underlying mechanism of synthetic lethality, achieved by co-inhibiting two critical DNA damage response pathways, is well-supported by preclinical and emerging clinical data for the ATR inhibitor class. While further studies are needed to specifically quantify the synergistic effects of Vevorisertib in combination with various PARP inhibitors, the evidence presented in this guide provides a strong rationale for the continued investigation and development of this combination therapy. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into this promising area of cancer therapeutics.

References

Vevorisertib in the Face of Kinase Inhibitor Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vevorisertib's performance against other kinase inhibitors, with a focus on overcoming resistance. The information is supported by experimental data to aid in strategic research and development decisions.

Vevorisertib, a potent and selective oral pan-AKT inhibitor, is emerging as a promising agent in oncology, particularly in tumors harboring alterations in the PI3K/AKT/PTEN signaling pathway. A critical challenge in targeted cancer therapy is the development of resistance to kinase inhibitors. This guide explores the cross-resistance profile of Vevorisertib and its potential to overcome resistance to other kinase inhibitors, supported by preclinical data.

Overcoming Sorafenib Resistance in Hepatocellular Carcinoma

Resistance to the multi-kinase inhibitor sorafenib is a significant clinical hurdle in the treatment of advanced hepatocellular carcinoma (HCC). One of the key mechanisms of this resistance is the over-activation of the AKT signaling pathway.[1][2][3] This provides a strong rationale for the use of an AKT inhibitor like Vevorisertib to circumvent sorafenib resistance.

A preclinical study investigated the in vitro activity of Vevorisertib and sorafenib across a panel of human HCC cell lines. The half-maximal inhibitory concentrations (IC50) were determined, showcasing the differential sensitivity of these cell lines to both inhibitors.

Cell LineVevorisertib IC50 (µM)Sorafenib IC50 (µM)
Hep3B0.185.5
HepG20.256.8
HuH70.328.2
PLC/PRF/50.459.5
Table 1: In vitro activity of Vevorisertib and Sorafenib in HCC cell lines. Data extracted from a 2022 study on Vevorisertib in a cirrhotic rat model of HCC.[2]

While this study did not utilize established sorafenib-resistant cell lines, the potent low micromolar to nanomolar activity of Vevorisertib across these HCC cell lines, some of which are known to be less sensitive to sorafenib, suggests its potential utility in a sorafenib-resistant setting. The underlying principle is that by directly targeting the reactivated AKT pathway, Vevorisertib can bypass the resistance mechanisms that render sorafenib ineffective.

The PI3K/AKT/mTOR Pathway: A Common Hub for Resistance

The PI3K/AKT/mTOR pathway is a central signaling node that is frequently implicated in acquired resistance to a variety of targeted therapies and chemotherapies.[4] Activation of this pathway can occur through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.

DOT script for the PI3K/AKT/mTOR signaling pathway:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream Vevorisertib Vevorisertib Vevorisertib->AKT inhibits mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT activates

PI3K/AKT/mTOR signaling pathway and Vevorisertib's point of intervention.

Given that resistance to other kinase inhibitors, such as EGFR inhibitors (e.g., gefitinib) and HER2 inhibitors (e.g., lapatinib), can also be mediated by the activation of the AKT pathway, it is plausible that Vevorisertib could demonstrate efficacy in these resistant settings as well. However, direct preclinical evidence from studies testing Vevorisertib on cell lines with acquired resistance to these specific agents is not yet available in the public domain.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines and to determine the IC50 values.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Vevorisertib and other kinase inhibitors

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of Vevorisertib or the other kinase inhibitor. Include a vehicle-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

DOT script for the cell viability assay workflow:

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with kinase inhibitors A->B C Incubate for 72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Workflow for determining IC50 values using the MTT cell viability assay.
Western Blot Analysis

This protocol is used to detect the levels of specific proteins, such as total and phosphorylated AKT, to confirm the mechanism of action of the inhibitor.

Materials:

  • Cancer cell lines

  • Vevorisertib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Vevorisertib at various concentrations for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

DOT script for the Western blot workflow:

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H

A simplified workflow for Western blot analysis.

References

Safety Operating Guide

Safe Disposal of Vevorisertib Trihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Vevorisertib trihydrochloride, a potent and selective pan-AKT serine/threonine kinase inhibitor. Given its biological activity, it is crucial to handle and dispose of this compound with the utmost care to ensure personnel safety and environmental protection. The following procedures are based on best practices for the disposal of potent, biologically active research compounds, often managed as cytotoxic waste.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
Synonyms ARQ 751 trihydrochloride
CAS Number 1416775-08-0
Molecular Formula C₃₅H₄₁Cl₃N₈O
Molecular Weight 696.1 g/mol
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Experimental Protocols: Disposal of this compound

The following step-by-step methodology outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Hazard Assessment:

  • Before handling this compound, a comprehensive risk assessment should be conducted.

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For handling the powder form, a properly fitted respirator may be necessary to avoid inhalation.

2. Segregation of Waste:

  • All waste contaminated with this compound must be segregated from regular laboratory trash.

  • This includes unused or expired compounds, solutions containing the compound, contaminated consumables (e.g., pipette tips, tubes, flasks), and contaminated PPE.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant container.

    • This container should be clearly labeled as "Cytotoxic Waste" or "Chemical Waste for Incineration" and include the name of the compound.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, shatter-resistant container.

    • The container must be clearly labeled with "Cytotoxic Liquid Waste," the name of the compound, and any solvents used.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste:

    • Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."

4. Decontamination of Work Surfaces:

  • After handling the compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • All materials used for decontamination (e.g., wipes, absorbent pads) should be disposed of as cytotoxic solid waste.

5. Final Disposal:

  • Store the sealed and labeled waste containers in a designated, secure area until they can be collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Handling Vevorisertib Trihydrochloride Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (e.g., contaminated gloves, tubes) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, supernatants) Assess_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., contaminated needles) Assess_Waste->Sharps_Waste Sharps Segregate_Solid Place in Labeled Cytotoxic Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Place in Labeled Cytotoxic Liquid Waste Container Liquid_Waste->Segregate_Liquid Segregate_Sharps Place in Labeled Cytotoxic Sharps Container Sharps_Waste->Segregate_Sharps Store_Waste Store Securely for Pickup Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Segregate_Sharps->Store_Waste EHS_Pickup Arrange for EHS/ Contractor Pickup Store_Waste->EHS_Pickup Incineration Final Disposal via High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific environmental health and safety guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal. If a specific SDS is not available, a thorough risk assessment based on the potent biological activity of the compound is mandatory.

Safeguarding Researchers: A Comprehensive Guide to Handling Vevorisertib Trihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Vevorisertib trihydrochloride. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

This compound is a potent, selective, allosteric pan-AKT and AKT1-E17K mutant inhibitor used in cancer research.[1][2][3][4][5] Due to its potent nature, stringent handling protocols are necessary to minimize exposure risk. The following guidelines detail the required personal protective equipment (PPE), operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

Given the potent nature of this compound and the absence of established occupational exposure limits, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N100 or P100 respirator. For higher-risk activities (e.g., weighing, reconstituting powder), a Powered Air-Purifying Respirator (PAPR) is recommended.Prevents inhalation of aerosolized particles.
Hand Protection Double-gloving with nitrile gloves. Ensure gloves are compatible with the solvents being used (e.g., DMSO).Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles. A full-face shield should be worn over safety goggles when handling larger quantities or during procedures with a high risk of splashing.Protects eyes from splashes and airborne particles.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs. For extensive handling, a disposable suit (e.g., Tyvek) is recommended.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas.Protects feet from spills and prevents the spread of contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step workflow must be followed in a designated and controlled environment.

I. Preparation and Engineering Controls
  • Designated Handling Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Restricted Access: Access to the designated handling area should be restricted to authorized personnel who have received specific training on the hazards and handling of potent compounds.

  • Decontamination: Ensure a validated decontamination procedure is in place for all surfaces and equipment.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit containing appropriate absorbent materials and waste disposal bags should be available in the designated handling area.

II. Experimental Workflow
  • Pre-Weighing: If possible, purchase pre-weighed amounts of the compound to avoid handling the powder.

  • Weighing: If weighing is necessary, it must be performed within a containment device (e.g., a balance enclosure within a fume hood) to minimize the generation of airborne particles. Use anti-static weigh paper or boats.

  • Reconstitution:

    • Add the solvent (e.g., DMSO) slowly and carefully to the vial containing the this compound powder.[5]

    • Keep the vial opening pointed away from your face.

    • Cap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved. Avoid sonication, which can generate aerosols.

  • Handling Solutions:

    • All subsequent dilutions and transfers of the this compound solution should be performed in a chemical fume hood.

    • Use positive displacement pipettes or disposable tips to prevent cross-contamination and aerosol generation.

  • Storage:

    • Store this compound powder and stock solutions in clearly labeled, sealed containers.

    • Follow the recommended storage conditions to ensure stability.

Compound FormStorage TemperatureDuration
Powder-20°C2 years[2]
In DMSO4°C2 weeks[2]
In DMSO-80°C6 months[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and consumables (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.

  • Waste Collection:

    • Collect solid waste in a designated, labeled, and sealed hazardous waste container.

    • Collect liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination of Work Surfaces:

    • At the end of each procedure, thoroughly decontaminate all work surfaces and equipment with a suitable cleaning agent.

    • Dispose of all cleaning materials as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Protocols

Note: The following is a general protocol for reconstitution. Specific experimental concentrations and solvents will vary based on the research application.

Protocol for Reconstituting this compound:

  • Preparation: Don all required PPE and work within a certified chemical fume hood.

  • Material Retrieval: Obtain the vial of this compound powder and the appropriate solvent (e.g., DMSO).

  • Solvent Addition: Using a calibrated pipette, slowly add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial securely and mix gently by inverting the vial or using a vortex mixer at a low speed until the powder is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature.

Visual Workflow for Safe Handling

cluster_prep Preparation & Engineering Controls cluster_handling Handling Procedures cluster_disposal Disposal & Decontamination prep1 Don Appropriate PPE prep2 Work in a Designated Containment Area (Fume Hood, Glove Box) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Spill Kit) prep2->prep3 weigh Weigh Powder in Containment prep3->weigh Proceed to Handling reconstitute Reconstitute with Solvent weigh->reconstitute handle_solution Handle Solutions in Fume Hood reconstitute->handle_solution segregate Segregate Contaminated Waste handle_solution->segregate After Experiment decontaminate Decontaminate Surfaces & Equipment segregate->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.